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  • Product: 3-Methoxy-1,2-thiazol-5-amine hydrochloride
  • CAS: 2138563-00-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Methoxy-1,2-thiazol-5-amine HCl: Elucidating its Molecular Characteristics and Potential

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide serves as a comprehensive resource on the chemical compound 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide serves as a comprehensive resource on the chemical compound 3-Methoxy-1,2-thiazol-5-amine hydrochloride. Due to the limited availability of consolidated information on this specific molecule, this document aims to provide a foundational understanding by delineating its core molecular and physicochemical properties. The following sections will detail the compound's molecular formula, molecular weight, and key structural features. This guide is intended to support researchers and drug development professionals in their preliminary investigations and experimental design involving this and structurally related compounds.

Core Molecular Attributes

A thorough investigation of available chemical databases and scientific literature has been conducted to establish the fundamental properties of 3-Methoxy-1,2-thiazol-5-amine and its hydrochloride salt.

Chemical Structure and Formula

The chemical structure of the base molecule, 3-Methoxy-1,2-thiazol-5-amine, consists of a five-membered 1,2-thiazole ring substituted with a methoxy group at the 3-position and an amine group at the 5-position. The hydrochloride salt is formed by the protonation of the amine group.

The molecular formula of the base compound is C₄H₆N₂OS .

The molecular formula of the hydrochloride salt is C₄H₇ClN₂OS .

Molecular Weight

Based on the molecular formulas, the calculated molecular weights are:

  • 3-Methoxy-1,2-thiazol-5-amine: 130.17 g/mol

  • 3-Methoxy-1,2-thiazol-5-amine HCl: 166.63 g/mol

These values are crucial for quantitative analysis, solution preparation, and stoichiometric calculations in synthetic and analytical procedures.

Physicochemical Properties

While extensive experimental data for 3-Methoxy-1,2-thiazol-5-amine HCl is not widely published, we can infer some of its likely physicochemical properties based on its structure and comparison with analogous compounds.

PropertyPredicted Value/CharacteristicSignificance in Research and Development
Appearance Likely a crystalline solid.Important for handling, storage, and formulation development.
Solubility Expected to be soluble in water and polar organic solvents.The hydrochloride salt form generally enhances aqueous solubility, which is critical for in vitro assays and potential in vivo studies.
pKa The amine group is basic and will be protonated at physiological pH.Influences the compound's charge state, which affects its interaction with biological targets, membrane permeability, and absorption.
LogP (Octanol/Water) Predicted to be relatively low, indicating hydrophilicity.A key parameter in predicting drug-likeness, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Chemical Stability The thiazole ring is generally stable, but the molecule may be sensitive to strong oxidizing or reducing agents.Understanding stability is crucial for designing appropriate storage conditions and for chemical synthesis and formulation.

Potential Applications in Research and Drug Development

The 1,2-thiazole (isothiazole) scaffold is a recognized pharmacophore present in numerous biologically active compounds. The specific substitution pattern of a methoxy group at the 3-position and an amine at the 5-position suggests potential for this molecule to serve as a valuable building block or lead compound in several therapeutic areas.

Rationale for Interest
  • Scaffold for Kinase Inhibitors: The aminothiazole core is a common feature in many kinase inhibitors. The amine group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

  • Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activities.

  • Central Nervous System (CNS) Active Compounds: The structural motifs present in 3-Methoxy-1,2-thiazol-5-amine are found in compounds with activity on various CNS targets.

Experimental Workflow: Hypothetical Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could involve the construction of the isothiazole ring followed by functional group manipulations to introduce the methoxy and amino moieties.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Functionalization cluster_2 Step 3: Salt Formation A Starting Material (e.g., β-keto nitrile) B Reaction with a Sulfurating Agent A->B [H₂S, base or Lawesson's reagent] C Isothiazole Intermediate D Introduction of Methoxy Group C->D [e.g., O-methylation] E Introduction of Amino Group D->E [e.g., Nitration followed by Reduction] F 3-Methoxy-1,2-thiazol-5-amine (Free Base) G 3-Methoxy-1,2-thiazol-5-amine HCl (Final Product) F->G [Treatment with HCl]

Exploratory

An In-depth Technical Guide to 3-Methoxy-1,2-thiazol-5-amine hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic building block, 3-Methoxy-1,2-thiazol-5-amine hydrochloride....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the heterocyclic building block, 3-Methoxy-1,2-thiazol-5-amine hydrochloride. We will delve into its core identifiers, physicochemical properties, strategic applications in synthesis, and essential safety protocols, providing a holistic understanding grounded in established chemical principles.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible research. 3-Methoxy-1,2-thiazol-5-amine hydrochloride is a specialized heterocyclic amine, valued as a scaffold in the synthesis of more complex molecules.

Key Identifiers

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which ensures unambiguous identification in literature and databases.

IdentifierValueSource
CAS Number 2138563-00-3[1]
Molecular Formula C₄H₇ClN₂OS[1]
Molecular Weight 166.63 g/mol [1]
SMILES COC1=NSC(=C1)N.Cl[1]
InChI Key Information not available in search results.
Physicochemical and Computational Data

The following table summarizes key properties that inform its handling, storage, and behavior in solvent systems. The computational data provides insights into its potential pharmacokinetic properties.

PropertyValueDetailsSource
Purity ≥98%Standard for research-grade chemical building blocks.[1]
Storage Sealed in dry, 2-8°CRecommended to prevent degradation and maintain purity.[1]
Topological Polar Surface Area (TPSA) 48.14 ŲAn indicator of a molecule's potential to permeate cell membranes.[1]
LogP 1.1557A measure of lipophilicity, relevant for predicting solubility and absorption.[1]
Hydrogen Bond Acceptors 4Influences solubility and binding interactions.[1]
Hydrogen Bond Donors 1Influences solubility and binding interactions.[1]
Rotatable Bonds 1Relates to the conformational flexibility of the molecule.[1]

Strategic Importance in Medicinal Chemistry

The 1,2-thiazole (isothiazole) ring is a significant pharmacophore in modern drug discovery. Its presence in a molecule can confer desirable properties such as metabolic stability and potent biological activity. Thiazole-containing compounds are integral to a range of therapeutics, including kinase inhibitors used in oncology[2].

3-Methoxy-1,2-thiazol-5-amine hydrochloride serves as a crucial starting material or "building block." The primary amine at the 5-position is a versatile functional handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and diazotization, allowing for the construction of diverse molecular libraries. The methoxy group at the 3-position influences the electronic properties of the thiazole ring, which can modulate the binding affinity and selectivity of the final compound for its biological target.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

G cluster_0 Phase 1: Scoping & Procurement cluster_1 Phase 2: Synthetic Elaboration cluster_2 Phase 3: Biological Evaluation A Identify Scaffold (e.g., 3-Methoxy-1,2-thiazol-5-amine HCl) B Source & Procure (CAS: 2138563-00-3) A->B C Quality Control (Verify Purity & Identity) B->C D Reaction Design (e.g., Amide Coupling) C->D Proceed to Synthesis E Execute Synthesis (Couple with Carboxylic Acid) D->E F Purification & Characterization (HPLC, NMR, MS) E->F G Primary Screening (e.g., Kinase Assay) F->G Submit for Testing H Hit Validation & SAR Studies G->H H->D Iterate Design I Lead Optimization H->I

Figure 1: A generalized workflow for the utilization of a chemical building block in a drug discovery campaign.

General Synthetic Protocol: Amide Coupling

The primary amine of 3-Methoxy-1,2-thiazol-5-amine hydrochloride is an excellent nucleophile for forming amide bonds, a common linkage in pharmaceutical agents. The following is a representative, field-proven protocol for coupling this amine with a generic carboxylic acid (R-COOH).

Objective: To synthesize N-(3-methoxy-1,2-thiazol-5-yl)amide derivatives.

Causality of Experimental Choices:

  • Coupling Agents (HCTU/HOBt): This combination is chosen for its efficiency in activating the carboxylic acid to form a highly reactive intermediate, minimizing side reactions and leading to high yields.

  • Base (DIEA): Diisopropylethylamine (DIEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the acid produced during the coupling reaction. Its steric bulk prevents it from participating in unwanted side reactions.

  • Solvent (DMA/DMF): A polar aprotic solvent like N,N-Dimethylacetamide (DMA) or Dimethylformamide (DMF) is selected for its ability to dissolve a wide range of reactants and for its high boiling point, which allows for a broad temperature range for reaction optimization.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated acid intermediate, which would reduce the yield.

Step-by-Step Methodology
  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (R-COOH, 1.0 equivalent), HCTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMA. Stir the solution for 15-20 minutes at room temperature. This pre-activation step is critical for forming the active ester.

  • Amine Addition: To the activated acid mixture, add 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.2 equivalents) followed by the dropwise addition of DIEA (2.5 equivalents). The excess amine and base ensure the reaction goes to completion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding water. This will precipitate the crude product. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This general protocol is a robust starting point and can be adapted for a wide variety of carboxylic acids, making it a powerful tool for generating a library of novel thiazole derivatives for structure-activity relationship (SAR) studies[3].

Safety and Handling

As a research chemical, 3-Methoxy-1,2-thiazol-5-amine hydrochloride must be handled with appropriate precautions. The following information is derived from its GHS classification.

GHS Hazard Classification
  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Handling Procedures
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[4].

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves[4].

  • Spill Management: In case of a spill, prevent dust formation. Pick up the material and place it in a suitable container for disposal. Avoid allowing the product to enter drains[4].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[4].

Conclusion

3-Methoxy-1,2-thiazol-5-amine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its defined structure, coupled with the reactive primary amine, provides a reliable entry point for the synthesis of novel thiazole-containing compounds. A thorough understanding of its properties, synthetic utility, and safety protocols, as outlined in this guide, is essential for its effective and safe application in the research laboratory. The principles and protocols described herein are designed to be self-validating systems, ensuring that researchers can proceed with confidence in their experimental design and execution.

References

  • MDPI. (2022, June 24). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Retrieved February 24, 2026, from [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(5), 451-455.
  • Singh, S. K., et al. (2018). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. ACS Omega, 3(11), 15936-15963.
  • Lombardo, L. J., et al. (2004).

Sources

Foundational

Physicochemical Profiling and Solid-State Characterization: 3-Methoxy-1,2-thiazol-5-amine

This guide provides an in-depth technical analysis of 3-Methoxy-1,2-thiazol-5-amine , specifically contrasting its neutral free base form with its protonated salt forms.[1] This distinction is critical in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Methoxy-1,2-thiazol-5-amine , specifically contrasting its neutral free base form with its protonated salt forms.[1] This distinction is critical in medicinal chemistry for optimizing solubility, bioavailability, and solid-state stability.[1]

[1]

Part 1: Molecular Architecture & The "Hidden" Forms

To understand the difference between the forms, one must first understand the unique electronic environment of the 1,2-thiazole (isothiazole) core.

Structural Definition
  • Core Scaffold: 1,2-Thiazole (Isothiazole).[1]

  • Substituents:

    • Position 3: Methoxy group (-OCH₃).[1][2][3] Electron-donating by resonance, but inductively withdrawing.[1]

    • Position 5: Amine group (-NH₂).[1] Strongly electron-donating.[1]

The Tautomerism Factor

Before even discussing salts, researchers must recognize that the "free base" itself is not a static entity. 5-Aminoisothiazoles are subject to amine-imine tautomerism .[1] While the aromatic amino form is generally dominant in the solid state, the imine form can become relevant in solution or during receptor binding.

  • Amino Form (Aromatic): The exocyclic nitrogen is

    
     (pyramidal) or partial 
    
    
    
    (planar) due to conjugation. The ring retains full aromaticity.
  • Imino Form (Non-Aromatic/Quinoid): A hydrogen shifts from the exocyclic amine to the ring nitrogen (N2). This disrupts the aromatic sextet but is stabilized by the specific basicity of the ring nitrogen.

Implication: When you crystallize the "free base," you are crystallizing the most stable tautomer (usually the Amino form). When you form a salt, you lock the molecule into a protonated state that eliminates this tautomeric freedom.

Part 2: The Free Base vs. The Salt Species

The primary distinction lies in the protonation state, which radically alters the physicochemical landscape of the molecule.

The Protonation Site (The "Salt" Locus)

In 3-Methoxy-1,2-thiazol-5-amine, there are two potential basic centers:

  • The Exocyclic Amine (-NH₂): Generally less basic due to lone-pair delocalization into the ring.[1]

  • The Ring Nitrogen (N2): The preferred site of protonation.

Mechanism: The lone pair on the 5-amino group donates electron density into the ring, increasing the electron density at N2. Therefore, upon acid treatment (e.g., HCl), the proton binds to N2 , forming the isothiazolium cation . This is an amidinium-like resonance system, which is highly stable.[1]

Comparative Property Matrix[1][3]
FeatureFree Base (Neutral)Salt Form (e.g., Hydrochloride)
Molecular State Neutral, UnchargedIonic (Cation + Anion)
Protonation Site UnprotonatedN2 (Ring Nitrogen) - Dominant
Water Solubility Low to Moderate (Hydrophobic character)High (Ion-dipole interactions)
LogP (Lipophilicity) High (Membrane permeable)Low (Distribution into aqueous phase)
Melting Point Lower (Molecular crystal lattice)Higher (Ionic crystal lattice)
H-Bond Capability Donor (NH₂) & Acceptor (N2, O)Strong Donor (N2-H⁺), Weakened Acceptor
Stability Prone to oxidation (electron-rich amine)Enhanced stability (lone pair engaged)

Part 3: Visualization of Chemical Dynamics

The following diagram illustrates the transformation from the Free Base (and its tautomeric equilibrium) to the stable Salt form upon acid treatment.

G cluster_0 Free Base (Neutral Equilibrium) cluster_1 Salt Formation (Acidic Conditions) Amino Amino Form (Aromatic) Major Tautomer Imine Imino Form (Quinoid-like) Minor Tautomer Amino->Imine H-Shift Salt Isothiazolium Salt (Protonated at N2) Locked State Amino->Salt Protonation (Fast) Reagent Acid (HX) Reagent->Salt caption Fig 1: Tautomeric equilibrium of the free base vs. the irreversible lock of the salt form.

Part 4: Experimental Differentiation Protocols

To rigorously distinguish the free base from its salt form in a laboratory setting, rely on the following self-validating analytical workflows.

Solubility-pH Profiling (The "Shake-Flask" Method)[1]
  • Objective: Confirm the "Free Base" nature by observing pH-dependent solubility.

  • Protocol:

    • Suspend 5 mg of the compound in 2 mL of water (pH 7).

    • Measure solubility (likely low/turbid for free base).

    • Add 0.1 M HCl dropwise.

    • Observation: If the turbidity clears rapidly as pH drops, the starting material was the Free Base converting to the soluble Salt . If the material was already the salt, it would likely be soluble initially (unless it is a highly insoluble salt species, which is rare for simple amine salts).

1H-NMR Shift Analysis[1]
  • Objective: Identify the protonation site.

  • Protocol:

    • Dissolve Sample A (Free Base) in DMSO-d6.[1]

    • Dissolve Sample B (Salt) in DMSO-d6.[1]

    • Key Marker: Look for the signal of the proton on the ring nitrogen (N2-H) in the salt form. It will appear as a broad singlet downfield (typically 10-13 ppm).[1]

    • Shift Effect: The protons on the exocyclic amine (-NH₂) will shift downfield in the salt form due to the electron-withdrawing effect of the positively charged ring.

Thermal Analysis (DSC)
  • Objective: Differentiate based on crystal lattice energy.

  • Protocol:

    • Run Differential Scanning Calorimetry (DSC) at 10°C/min.

    • Free Base: Expect a sharp endotherm (melting) at a lower temperature (e.g., 80-150°C range, theoretical estimation).[1]

    • Salt: Expect a melting/decomposition endotherm at a significantly higher temperature (often >200°C) due to strong ionic lattice forces.

Part 5: Implications for Drug Development[6]

Choosing between the free base and the salt is a strategic decision in the drug development pipeline.

Bioavailability Strategy
  • Use Free Base when: Developing lipid-based formulations (LNP), transdermal patches, or when high membrane permeability is required immediately upon release.[1]

  • Use Salt when: Developing oral solid dosage forms (tablets/capsules) where rapid dissolution in the gastric fluid is required to achieve therapeutic plasma concentrations.

Stability Considerations

Aminoisothiazoles are electron-rich.[1] The Free Base is more susceptible to oxidative degradation (N-oxide formation) and dimerization.[1] The Salt form effectively "deactivates" the lone pairs, protecting the molecule from oxidative stress during storage.

Analytical Workflow Diagram

Analysis Start Unknown Sample Step1 Solubility Test (H2O) Start->Step1 Branch1 Soluble? Step1->Branch1 Res1 Likely Salt Form Branch1->Res1 Yes Res2 Likely Free Base Branch1->Res2 No (Turbid) Confirm Confirmation: Add HCl Res2->Confirm Final Clear Solution = Free Base Confirmed Confirm->Final caption Fig 2: Rapid decision tree for identifying form based on solubility.

References

  • PubChem. Compound Summary: Isothiazol-5-amine derivatives.[1] National Library of Medicine. Available at: [Link][1][2]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Chapter on Heterocycles: Pyridine and Azoles). Oxford University Press. (General reference for Azole basicity).
  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on Salt vs. Free Base selection in Pharma).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Available at: [Link] (Reference for estimating pKa of amino-heterocycles).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling of 3-Methoxy-1,2-thiazol-5-amine HCl

Abstract Coupling 3-Methoxy-1,2-thiazol-5-amine (also known as 3-methoxyisothiazol-5-amine) presents a dual challenge in medicinal chemistry: the inherent low nucleophilicity of the 5-amino-isothiazole core and the requi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coupling 3-Methoxy-1,2-thiazol-5-amine (also known as 3-methoxyisothiazol-5-amine) presents a dual challenge in medicinal chemistry: the inherent low nucleophilicity of the 5-amino-isothiazole core and the requirement to liberate the free base from its hydrochloride (HCl) salt form in situ. Standard carbodiimide methods (EDC/NHS) often result in poor conversion or stalled reactions. This Application Note details three optimized protocols—HATU-mediated coupling , T3P® (Propylphosphonic anhydride) coupling , and Acid Chloride activation —designed to overcome the electronic deactivation of the isothiazole ring and ensure high-yield amide bond formation.

Introduction & Mechanistic Rationale

The Chemical Challenge

The target molecule, 3-Methoxy-1,2-thiazol-5-amine, possesses a specific electronic profile that dictates reaction conditions.

  • Electronic Deactivation: The isothiazole ring is electron-withdrawing. The amine at the 5-position donates electron density into the ring system (resonance), rendering the exocyclic nitrogen significantly less nucleophilic than a standard aniline or alkyl amine.

  • Salt Management: The HCl salt stabilizes the molecule but renders it non-nucleophilic (

    
    ). Successful coupling requires quantitative in situ deprotonation using a non-nucleophilic base (e.g., DIPEA) before the activated ester hydrolyzes.
    
Strategic Approach

To force this reaction to completion, we must employ "High-Activity" coupling reagents that generate highly reactive active ester intermediates (such as the O-At or O-Bt esters) or use acid chlorides.

ReactionLogic Substrate 3-Methoxy-1,2-thiazol-5-amine HCl Challenge Challenge: 1. HCl Salt (Non-nucleophilic) 2. e- Deficient Ring Substrate->Challenge Strategy Strategy: 1. Excess Base (n+1 eq) 2. High-Energy Intermediate Challenge->Strategy Method_A Method A: HATU (Small Scale / High Success) Strategy->Method_A Method_B Method B: T3P (Scalable / Easy Workup) Strategy->Method_B Method_C Method C: Acid Chloride (Stubborn Substrates) Strategy->Method_C

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on substrate constraints.

Critical Experimental Considerations

ParameterRecommendationRationale
Stoichiometry (Base)

3.0 equivalents
1 eq to neutralize the HCl salt, 1 eq to neutralize the acid generated during coupling, +1 eq excess to maintain basic pH.
Solvent Selection DMF or DMAc Polar aprotic solvents are required to solubilize the polar HCl salt and stabilize the polar transition state. DCM may result in precipitation of the salt before reaction.
Temperature 0°C

RT

50°C
Start cold to prevent side reactions (e.g., racemization of chiral acids). Heat to 50°C only if conversion stalls after 4 hours.
Order of Addition Sequential 1. Acid + Coupling Agent + Base (Activate).[1][2] 2. Add Amine HCl + Base (separately). Crucial to prevent amine capping if using reactive anhydrides.

Detailed Protocols

Protocol A: HATU-Mediated Coupling (The "Gold Standard")

Best for: Medicinal chemistry discovery, small scales (mg to g), and valuable carboxylic acids.

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • 3-Methoxy-1,2-thiazol-5-amine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Solvent: Anhydrous DMF (Concentration ~0.1 M)

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.

  • Salt Break: In a separate vial, suspend 3-Methoxy-1,2-thiazol-5-amine HCl (1.1 eq) in minimal DMF. Add DIPEA (2.0 eq). Vortex/sonicate until the solid dissolves (free base formation).

  • Coupling: Dropwise add the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[2][3][4]

    • Checkpoint: If <50% conversion after 4 hours, heat to 45°C.

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (2x), Water (1x), and Brine (1x). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Scale-up (>10g), avoiding toxic byproducts, and ease of purification.

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • Amine HCl Salt (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: Pyridine (3.0 eq) or NMM (N-methylmorpholine) (4.0 eq)

  • Solvent: EtOAc or 2-MeTHF (if solubility permits), otherwise DMF.

Step-by-Step Procedure:

  • Combine: Charge the reaction vessel with Carboxylic Acid (1.0 eq), Amine HCl (1.1 eq), and solvent (EtOAc preferred for workup).

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) dropwise.

  • Reagent Addition: Add T3P solution (1.5 eq) dropwise over 10 minutes.

    • Note: T3P is less prone to epimerization than HATU.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup (The "T3P Advantage"): The byproducts of T3P are water-soluble. Wash the organic layer with water (2x), 0.5M HCl (to remove pyridine), and ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    . Evaporate solvent.[2] Often yields pure product without chromatography.
    
Protocol C: Acid Chloride Method (Ghosez’s Reagent)

Best for: Extremely unreactive amines or sterically hindered carboxylic acids where HATU fails.

Reagents:

  • Carboxylic Acid (1.0 eq)[2]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq)

  • Amine HCl Salt (1.1 eq)

  • Base: Pyridine (3.0 eq)

  • Solvent: Dry DCM or THF.

Step-by-Step Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM at 0°C. Add Ghosez’s Reagent (1.2 eq) dropwise. Stir at RT for 1–2 hours. (Monitor by quenching a defined aliquot with MeOH and checking for Methyl Ester via LCMS).

  • Coupling: Cool the mixture back to 0°C. Add Pyridine (3.0 eq).

  • Amine Addition: Add Amine HCl (1.1 eq) as a solid or suspended in DCM.

  • Reaction: Stir at RT overnight.

  • Quench: Add sat.

    
     solution.[2]
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (Starting Material Intact) Amine is still protonated.Check pH of reaction mixture.[3] It must be basic (pH > 8) on wet pH paper. Add more DIPEA.
Low Yield / Stalled Reaction Poor nucleophilicity of isothiazole.Switch from Protocol A to Protocol C (Acid Chloride). Heat reaction to 60°C.
Dimerization of Acid Activation too fast / Amine addition too slow.Ensure Amine is added immediately after activation time (10 min). Do not let activated ester sit for >30 min.
Des-methoxy byproduct Harsh acidic conditions or strong nucleophiles attacking the ring.Avoid strong Lewis acids. Ensure temperature does not exceed 80°C.

Visual Workflow

Workflow Start Start: Carboxylic Acid + Amine HCl Choice Select Method Start->Choice HATU Protocol A: HATU (Standard) Choice->HATU Discovery T3P Protocol B: T3P (Scale-up) Choice->T3P Process AcCl Protocol C: Acid Chloride (Difficult) Choice->AcCl Low Reactivity Step1_HATU 1. Activate Acid (HATU/DIPEA) 2. Add Amine HCl + DIPEA HATU->Step1_HATU Step1_T3P 1. Mix Acid + Amine HCl 2. Add Pyridine + T3P T3P->Step1_T3P Step1_AcCl 1. Acid + Ghosez Rgt -> Acid Chloride 2. Add Amine HCl + Pyridine AcCl->Step1_AcCl Monitor Monitor LCMS (4h) Step1_HATU->Monitor Step1_T3P->Monitor Step1_AcCl->Monitor Check Conversion > 90%? Monitor->Check Heat Heat to 50°C Check->Heat No Workup Workup: Wash NaHCO3 / Brine Check->Workup Yes Heat->Monitor

Figure 2: Step-by-step experimental workflow for coupling 3-Methoxy-1,2-thiazol-5-amine HCl.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

Sources

Application

Application Notes and Protocols for 3-Methoxy-1,2-thiazol-5-amine hydrochloride in Medicinal Chemistry

Introduction: The Strategic Value of the 1,2-Thiazole Scaffold The 1,2-thiazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,2-Thiazole Scaffold

The 1,2-thiazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] This five-membered aromatic ring containing adjacent nitrogen and sulfur atoms serves as a versatile scaffold in the design of novel therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug discovery.[2] The incorporation of the 1,2-thiazole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing properties such as metabolic stability and target binding affinity.[1]

3-Methoxy-1,2-thiazol-5-amine hydrochloride emerges as a particularly valuable building block for the synthesis of complex bioactive molecules. The strategic placement of the methoxy and primary amine groups offers multiple avenues for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The amine functionality at the 5-position provides a convenient handle for the introduction of various substituents through well-established synthetic transformations, while the methoxy group at the 3-position can modulate the electronic character of the ring and influence intermolecular interactions.

This document provides detailed application notes and protocols for the utilization of 3-Methoxy-1,2-thiazol-5-amine hydrochloride as a key starting material in medicinal chemistry workflows, with a focus on the synthesis of potential kinase inhibitors.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₄H₇ClN₂OS[3]
Molecular Weight 166.63 g/mol [3]
Appearance White to off-white solidCommercially available
Solubility Soluble in water, methanol, and DMSOGeneral knowledge
SMILES COC1=NSC(=C1)N.Cl[3]
InChIKey Not readily available

Synthetic Transformations and Protocols

The primary amine of 3-Methoxy-1,2-thiazol-5-amine hydrochloride is a versatile functional group for a variety of synthetic transformations. The following protocols detail key reactions for the elaboration of this building block.

Protocol 1: N-Acylation with Substituted Benzoyl Chlorides

N-acylation is a fundamental reaction for the introduction of diverse side chains, enabling the exploration of the chemical space around the 1,2-thiazole core. This protocol describes a general procedure for the N-acylation of 3-Methoxy-1,2-thiazol-5-amine hydrochloride with a substituted benzoyl chloride.

Rationale: The reaction of an amine with an acyl chloride is a robust and high-yielding method for amide bond formation.[4] The use of a mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine hydrochloride starting material, thereby facilitating the nucleophilic attack on the acyl chloride. Dichloromethane (DCM) is a common solvent for this transformation due to its inertness and ability to dissolve a wide range of organic compounds.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of the desired substituted benzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: N-Sulfonylation with Aryl Sulfonyl Chlorides

The introduction of a sulfonamide moiety can significantly impact the biological activity and physicochemical properties of a molecule. This protocol outlines the N-sulfonylation of 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

Rationale: Similar to N-acylation, N-sulfonylation proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both a solvent and a base in this reaction, as it effectively scavenges the generated HCl and can catalyze the reaction.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.0 eq) in anhydrous pyridine (0.2 M) under an inert atmosphere.

  • Addition of Sulfonylating Agent: Add the desired aryl sulfonyl chloride (1.2 eq) portionwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of the primary amine with aryl or heteroaryl halides.[5][6][7]

Rationale: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[8] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 0.1 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis

The 1,2-thiazole scaffold is a key component of numerous kinase inhibitors.[9][10][11] The ability to readily derivatize 3-Methoxy-1,2-thiazol-5-amine hydrochloride makes it an ideal starting material for the synthesis of libraries of potential kinase inhibitors. For instance, the N-acylated or N-arylated derivatives can be further functionalized to target specific kinases involved in various disease pathways.

Example Synthetic Workflow:

The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor starting from 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

G A 3-Methoxy-1,2-thiazol-5-amine hydrochloride B N-Acylation or N-Sulfonylation A->B Protocol 1 or 2 C N-Substituted 3-Methoxy-1,2-thiazol-5-amine B->C D Palladium-Catalyzed Cross-Coupling C->D Protocol 3 E Further Functionalization C->E Other Reactions F Final Bioactive Compound D->F E->F

Caption: General synthetic workflow for kinase inhibitor synthesis.

Hypothetical Signaling Pathway Targeted by a 1,2-Thiazole-Based Inhibitor

Many kinase inhibitors target specific nodes in cellular signaling pathways that are dysregulated in diseases such as cancer. The following diagram depicts a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

G cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 1,2-Thiazole-based Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Hypothetical signaling pathway targeted by a kinase inhibitor.

Conclusion

3-Methoxy-1,2-thiazol-5-amine hydrochloride is a highly versatile and valuable building block in medicinal chemistry. Its readily functionalizable primary amine allows for the efficient synthesis of diverse compound libraries. The protocols and applications outlined in this document provide a solid foundation for researchers and scientists to leverage this starting material in the design and development of novel therapeutic agents, particularly in the area of kinase inhibition. The strategic use of this building block can accelerate drug discovery programs by enabling rapid SAR exploration and the generation of potent and selective drug candidates.

References

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2022, June 24). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Retrieved from [Link]

  • National Center for Biotechnology Information. 3-(Methoxymethyl)-1,1-dioxo-1,2-thiazol-5-amine. In PubChem Compound Database. Retrieved from [Link]

  • Global Substance Registration System. 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE. Retrieved from [Link]

  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (2010). Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
  • ResearchGate. (2022, March 18). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiazole Ring—A Biologically Active Scaffold. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. Retrieved from [Link]

  • ResearchGate. (2023, October 18). Thiazole, a privileged scaffold in drug discovery. Retrieved from [Link]

  • MDPI. (2013, April 16). N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 20). Palladium catalysed cross coupling reactions on 2,3-isoxazol-17α-ethynyltestosterone, their anti-cancer activity, molecular docking studies and ADMET analysis. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 3). 2H-Thiazolo[4,5-d][12][13][14]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methoxyamine hydrochloride.
  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • Brieflands. (2014). Synthesis, Docking and Cytotoxicity Evaluation of N-(5-(Benzyl- Thio)-1,3,4-Thiadiazol-2-yl)-2-(3-Methoxyphenyl)Acetamide Deriva. Retrieved from [Link]

  • Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Retrieved from [Link]

  • ACS Publications. (2004, October 29). Potent N-(1,3-Thiazol-2-yl)pyridin-2-amine Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors with Excellent Pharmacokinetics and Low Affinity for the hERG Ion Channel. Journal of Medicinal Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3-methoxy-5-isothiazolyl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
  • MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • MDPI. (2021, May 18). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Retrieved from [Link]

  • Organic Syntheses. (n.d.). New Methods for the Synthesis of 2-Aminothiazolones. Retrieved from [Link]

  • Thieme. (n.d.). 3.2.2.2 Acylation of an Amino Acid Active Ester, "Backing Off Procedure". Retrieved from [Link]

Sources

Method

Application Note: Strategies and Protocols for Amide Coupling Reactions with 3-Methoxy-1,2-thiazol-5-amine hydrochloride

Abstract The formation of amide bonds is one of the most critical and frequently performed transformations in medicinal chemistry and drug discovery.[1][2] Heterocyclic amines, in particular, serve as invaluable building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of amide bonds is one of the most critical and frequently performed transformations in medicinal chemistry and drug discovery.[1][2] Heterocyclic amines, in particular, serve as invaluable building blocks for novel therapeutics. This document provides a detailed guide to the successful amide coupling of 3-Methoxy-1,2-thiazol-5-amine hydrochloride, a key synthetic intermediate. Thiazole-containing compounds are widely recognized for their diverse biological activities, making this a scaffold of significant interest.[3][4] We will explore the inherent challenges associated with this substrate, compare common coupling methodologies, provide detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers in their synthetic endeavors.

Introduction: The Central Role of the Thiazole Amide Scaffold

The amide bond is a cornerstone of modern pharmaceuticals, present in top-selling drugs and countless clinical candidates. Its prevalence stems from its remarkable metabolic stability and its ability to participate in crucial hydrogen bonding interactions with biological targets. The strategic coupling of diverse carboxylic acids with unique amine building blocks is a primary strategy for generating molecular diversity and tuning pharmacological properties.

3-Methoxy-1,2-thiazol-5-amine hydrochloride (also known as 3-Methoxyisothiazol-5-amine hydrochloride[5]) presents itself as a valuable, yet challenging, coupling partner. Its isothiazole core is a bioisostere for various functional groups and is featured in numerous biologically active molecules. However, the electronic nature of the heterocyclic ring system reduces the nucleophilicity of the amine, which can lead to sluggish or low-yielding reactions under standard conditions.[6][7] This guide provides the technical rationale and actionable protocols to overcome these challenges.

Foundational Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically slow, requiring high temperatures to drive off water. Modern organic synthesis circumvents this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile.[1]

The success of this transformation hinges on a careful selection of three key components: the coupling reagent, an optional additive, and a non-nucleophilic base.

  • The Amine (3-Methoxy-1,2-thiazol-5-amine hydrochloride): As a hydrochloride salt, the amine is protonated and non-nucleophilic. A base is required to neutralize the salt and liberate the free amine in situ, making it available for reaction.

  • The Coupling Reagent: This is the primary activating agent. The two most common and effective classes are carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).

  • The Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion needed to initiate the activation sequence, and to neutralize the amine hydrochloride.

  • Additives: Reagents like N-hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) act as "activation enhancers." They intercept the initial unstable activated intermediate to form a more stable, yet highly reactive, active ester. This strategy is critical for minimizing side reactions and, particularly in chiral synthesis, suppressing racemization.[8][9]

G cluster_reactants Reactants cluster_reagents Reagents Acid Carboxylic Acid (R-COOH) Process Amide Coupling Reaction Acid->Process Amine 3-Methoxy-1,2-thiazol-5-amine (Amine-HCl) Amine->Process CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->Process Base Base (e.g., DIPEA) Base->Process Product Desired Amide Process->Product

Caption: General workflow for an amide coupling reaction.

Comparative Analysis of Premier Coupling Systems

The choice of coupling reagent is the most critical decision for ensuring a successful reaction with a challenging amine. Below is a comparison of the two most recommended systems for this application.

FeatureEDC / HOBt System HATU System
Reagent Class CarbodiimideUronium / Aminium Salt
Reactivity Strong, versatile, and widely used.[8]Exceptionally high, often succeeds where others fail.[10][11]
Mechanism Forms an O-acylisourea intermediate, which is converted to an HOBt-ester for coupling.[8]Forms a highly reactive OAt-active ester.[12][13]
Suitability Excellent for general-purpose couplings. May be sluggish with electron-deficient amines.[7]The preferred choice for difficult couplings, including sterically hindered or electron-deficient substrates.[6]
Byproduct Removal EDC and its urea byproduct are water-soluble, facilitating easy removal via aqueous workup.[9]Tetramethylurea byproduct is water-soluble. HOAt can sometimes be more difficult to remove.
Cost More cost-effective.Higher cost, justified by performance.
Racemization Risk Low when used with HOBt or HOAt.Very low due to the rapid formation and reaction of the OAt-ester.[10]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care.

Protocol 1: EDC/HOBt Mediated Coupling (Cost-Effective Standard)

This protocol is a robust starting point for many amide couplings. The use of HOBt is crucial for efficiency and to prevent side reactions.[7][9]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)

  • HOBt (N-hydroxybenzotriazole) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolution: Add anhydrous DMF or DCM to dissolve the solids.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon adding EDC and base.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise. The first ~2 equivalents are for neutralizing the amine hydrochloride and deprotonating the carboxylic acid. The third is to ensure the medium remains basic.

  • Activation: Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with a larger volume of Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Mediated Coupling (High-Efficiency Protocol)

This is the recommended method for challenging substrates where Protocol 1 may be insufficient. HATU is a powerful reagent known for high yields and fast reaction times.[11][12]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

Procedure:

  • Pre-activation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: Add anhydrous DMF and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base for Activation: Add DIPEA (2.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step generates the highly reactive OAt-active ester.[8]

  • Amine Addition: In a separate flask, dissolve 3-Methoxy-1,2-thiazol-5-amine hydrochloride (1.1 equiv) in a small amount of anhydrous DMF and add the final equivalent of DIPEA (1.0 equiv) to liberate the free amine. Add this amine solution to the pre-activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. These reactions are often significantly faster than EDC couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification steps (8 and 9) as described in Protocol 1. The aqueous washes are effective at removing the tetramethylurea and HOAt byproducts.

HATU_Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate Deprotonation Base1 Base (DIPEA) Base1->Carboxylate ActiveEster OAt-Active Ester Carboxylate->ActiveEster Attacks HATU HATU HATU->ActiveEster TMU Tetramethylurea (byproduct) ActiveEster->TMU generates Amide Amide Product ActiveEster->Amide AmineHCl Amine-HCl FreeAmine Free Amine (R'-NH₂) AmineHCl->FreeAmine Neutralization Base2 Base (DIPEA) Base2->FreeAmine FreeAmine->Amide Attacks HOAt HOAt (regenerated) Amide->HOAt releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.[12][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient activation of the carboxylic acid. 2. Low nucleophilicity of the amine.[6] 3. Degraded coupling reagent or wet solvents. 4. Insufficient base to neutralize the amine hydrochloride.1. If using EDC/HOBt, switch to the more powerful HATU protocol. 2. Increase the reaction temperature (e.g., to 40-50 °C) and extend the reaction time. 3. Use fresh, high-purity coupling reagents and anhydrous solvents under an inert atmosphere.[6] 4. Ensure at least 2.5-3.0 equivalents of base are used relative to the amine hydrochloride.
Multiple Byproducts 1. (With EDC) N-acylurea formation due to rearrangement of the O-acylisourea intermediate.[9] 2. Side reactions involving the electron-rich thiazole ring.1. Always use HOBt or HOAt as an additive with EDC to trap the active intermediate.[9] 2. Maintain low reaction temperatures (start at 0 °C) to improve selectivity. Ensure the order of addition is followed correctly.
Unreacted Starting Material 1. Reaction has not reached completion. 2. Stoichiometry is incorrect. 3. Steric hindrance around the acid or amine.1. Allow the reaction to run for a longer period (up to 48 hours for sluggish reactions). 2. Carefully re-check the molecular weights and equivalents of all reagents. 3. Switch to HATU, which is more effective for sterically demanding substrates. Consider gentle heating.
Difficult Purification 1. Water-soluble byproducts (urea, HOBt) are not fully removed during workup.1. Perform all recommended aqueous washes (acid, base, brine) thoroughly. A second wash with 1M HCl or NaHCO₃ can be beneficial. 2. Ensure the reaction is not too concentrated (0.1-0.5 M is a good range) to prevent precipitation issues.[6]

Conclusion

Successfully synthesizing amides from 3-Methoxy-1,2-thiazol-5-amine hydrochloride is readily achievable with a rational approach to reaction design. The key to success lies in acknowledging the reduced nucleophilicity of the amine and selecting a sufficiently powerful activation method. For routine synthesis, the EDC/HOBt system provides a reliable and cost-effective solution. For more challenging carboxylic acids or when higher efficiency is paramount, HATU stands as the superior choice. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently incorporate this valuable heterocyclic building block into their drug discovery programs.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (URL not available for direct linking, content reflects general troubleshooting principles).
  • HATU - Wikipedia. Available at: [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. Available at: [Link]

  • HATU Coupling: Challenges Associated with the Byproducts | Amide bond formation - YouTube. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (URL not available for direct linking, content reflects general protocols).
  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. Available at: [Link]

  • Struggling with amide coupling : r/Chempros - Reddit. (URL not available for direct linking, content reflects general community discussion on challenging couplings).
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE - gsrs.
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Available at: [Link]

  • 3-(Methoxymethyl)-1,1-dioxo-1,2-thiazol-5-amine - PubChem. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. (URL not available for direct linking, content provides general synthetic context).
  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. Available at: [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-1,2-thiazol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 3-Methoxy-1,2-thiazol-5-amine hydrochloride is a heterocyclic compound of significant interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Methoxy-1,2-thiazol-5-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isothiazole scaffold is a key structural motif in a variety of biologically active molecules. The presence of both a methoxy and an amino group on the isothiazole ring offers multiple points for further functionalization, making it a valuable building block for the synthesis of compound libraries for high-throughput screening. This document provides a detailed, proposed synthetic route for 3-Methoxy-1,2-thiazol-5-amine hydrochloride, along with comprehensive protocols and an analysis of the compatible reagents. The proposed synthesis is based on established principles of heterocyclic chemistry and is designed to be a practical guide for researchers in the field.

Proposed Synthetic Strategy

The synthesis of 3-Methoxy-1,2-thiazol-5-amine hydrochloride can be envisioned through a multi-step sequence starting from a readily accessible 3-hydroxyisothiazole precursor. The proposed route involves the strategic introduction of the amino and methoxy functionalities, followed by the final salt formation. The key transformations in this proposed synthesis are:

  • Nitration of 3-hydroxyisothiazole: Introduction of a nitro group at the C5 position of the isothiazole ring.

  • Methylation of the hydroxyl group: Conversion of the 3-hydroxy-5-nitroisothiazole to its corresponding 3-methoxy derivative.

  • Reduction of the nitro group: Conversion of the 5-nitro group to the desired 5-amino group.

  • Formation of the hydrochloride salt: Conversion of the free amine to its more stable hydrochloride salt.

This synthetic approach is illustrated in the workflow diagram below.

Synthetic Workflow A 3-Hydroxyisothiazole B 3-Hydroxy-5-nitroisothiazole A->B Nitration (HNO3/H2SO4) C 3-Methoxy-5-nitroisothiazole B->C Methylation (e.g., (CH3)2SO4, base) D 3-Methoxy-1,2-thiazol-5-amine C->D Reduction (e.g., Fe/HCl or SnCl2/HCl) E 3-Methoxy-1,2-thiazol-5-amine Hydrochloride D->E Salt Formation (HCl in ether or isopropanol)

Caption: Proposed synthetic workflow for 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

Experimental Protocols

The following protocols are detailed for each step of the proposed synthesis. These are based on general procedures for similar transformations and may require optimization for this specific substrate.

Step 1: Synthesis of 3-Hydroxy-5-nitroisothiazole

The introduction of a nitro group onto the isothiazole ring is a key step. This is typically achieved using a mixture of nitric and sulfuric acids.

Protocol:

  • To a stirred solution of 3-hydroxyisothiazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 3-hydroxy-5-nitroisothiazole.

Reagent/SolventMolar Eq.Purpose
3-Hydroxyisothiazole1.0Starting material
Conc. Nitric Acid1.1Nitrating agent
Conc. Sulfuric Acid-Solvent and catalyst
Step 2: Synthesis of 3-Methoxy-5-nitroisothiazole

The methylation of the hydroxyl group can be achieved using a variety of methylating agents in the presence of a base. Dimethyl sulfate is a common and effective reagent for this transformation.

Protocol:

  • Suspend 3-hydroxy-5-nitroisothiazole (1.0 eq) in a suitable solvent such as methanol or acetone.

  • Add a base, for example, anhydrous potassium carbonate (1.5 eq) or sodium methoxide (1.2 eq), and stir the mixture for 30 minutes at room temperature.[1]

  • Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.[1]

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-methoxy-5-nitroisothiazole.

Reagent/SolventMolar Eq.Purpose
3-Hydroxy-5-nitroisothiazole1.0Starting material
Dimethyl Sulfate1.2Methylating agent
Potassium Carbonate or Sodium Methoxide1.5 or 1.2Base
Methanol or Acetone-Solvent
Step 3: Synthesis of 3-Methoxy-1,2-thiazol-5-amine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods are available, with metal-acid combinations like iron in acidic medium being a common choice.[2]

Protocol:

  • Suspend 3-methoxy-5-nitroisothiazole (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Make the aqueous residue basic with a solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-Methoxy-1,2-thiazol-5-amine.

Reagent/SolventMolar Eq.Purpose
3-Methoxy-5-nitroisothiazole1.0Starting material
Iron Powder3-5Reducing agent
Conc. Hydrochloric AcidCatalyticAcid catalyst
Ethanol/Water-Solvent
Step 4: Synthesis of 3-Methoxy-1,2-thiazol-5-amine Hydrochloride

The final step involves the conversion of the free amine to its more stable and handleable hydrochloride salt.

Protocol:

  • Dissolve the crude 3-Methoxy-1,2-thiazol-5-amine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise with stirring until the solution becomes acidic.

  • The hydrochloride salt should precipitate out of the solution. Cooling the mixture in an ice bath can aid precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (e.g., cold diethyl ether) to remove any impurities.

  • Dry the product under vacuum to obtain pure 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

Reagent/SolventPurpose
3-Methoxy-1,2-thiazol-5-amineFree base
HCl in ether or isopropanolSalt formation
Isopropanol or Diethyl EtherSolvent

Reaction Mechanism: Nitration

The nitration of the 3-hydroxyisothiazole ring proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 + 2H2SO4 HNO3 + 2H2SO4 NO2+ + H3O+ + 2HSO4- NO2+ + H3O+ + 2HSO4- HNO3 + 2H2SO4->NO2+ + H3O+ + 2HSO4- Isothiazole Ring 3-Hydroxyisothiazole Sigma Complex Sigma Complex (Resonance Stabilized) Isothiazole Ring->Sigma Complex + NO2+ Product 3-Hydroxy-5-nitroisothiazole Sigma Complex->Product - H+

Caption: Generalized mechanism for the nitration of 3-hydroxyisothiazole.

Conclusion

This application note provides a comprehensive, albeit proposed, synthetic route for 3-Methoxy-1,2-thiazol-5-amine hydrochloride. The described protocols are based on well-established chemical transformations and offer a solid starting point for the laboratory synthesis of this valuable building block. Researchers and drug development professionals can utilize this guide to access this compound for their research and development activities. It is important to note that the provided protocols may require optimization to achieve the desired yield and purity. Standard laboratory safety precautions should be followed at all times.

References

  • Synthesis and biological properties of derivatives of 3-methyl-5-aminoisothiazolo-4-carboxylic acid. PubMed.
  • Hydroxyisothiazoles.
  • Hydroxyisothiazoles. II. Preparation of isothiazolin-3-ones and their methylated derivatives from the oxidation of cyano-substituted dithioacetate salts. Australian Journal of Chemistry.
  • 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Tre
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science.
  • US3849430A - Process for the preparation of 3-isothiazolones and 3-hydroxyisothiazoles.
  • methyl 3-hydroxy-5-isothiazolecarboxylate.
  • Hydroxyisothiazoles. I. Preparation of 3- and 5-isothiazolinones by nucleophilic displacement of isothiazole sulphones. CSIRO Publishing.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candid
  • US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt.
  • US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof.
  • ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2.
  • Synthesis routes of 3-Methoxy-5-nitroaniline. Benchchem.
  • US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis of 3-chloro-5-amino-isoquinoline. PrepChem.com.
  • Progress in the Synthesis of 5-Aminothiazole Derivatives.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel
  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Addressing poor reproducibility in "2-Methoxy-5-nitrobenzo[d]thiazole" experiments. Benchchem.
  • CN101007792B - A kind of method for synthesizing nitrothiazole benzamide compound.
  • Green and Efficient Synthesis of Thiazolo[3,2-a]pyrimidin-3(5H).
  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Enhancing the Solubility of 3-Methoxy-1,2-thiazol-5-amine hydrochloride in DMSO

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the dissolution of 3-Methoxy-1,2-thiazol-5-amine hydrochloride in Dimethyl Sulfoxi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering challenges with the dissolution of 3-Methoxy-1,2-thiazol-5-amine hydrochloride in Dimethyl Sulfoxide (DMSO). Our focus is on providing practical, step-by-step troubleshooting protocols grounded in the fundamental principles of chemical solubility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this specific amine salt in DMSO.

Q1: What properties of 3-Methoxy-1,2-thiazol-5-amine hydrochloride and DMSO govern their interaction?

A: The solubility of 3-Methoxy-1,2-thiazol-5-amine hydrochloride in DMSO is governed by the classic "like dissolves like" principle, but with specific nuances.[1]

  • Solute (3-Methoxy-1,2-thiazol-5-amine hydrochloride): This compound is an amine hydrochloride salt. The presence of the protonated amine group (-NH3+) and the chloride counter-ion (Cl-) makes it a highly polar, ionic species.[2] The solubility is therefore dependent on the solvent's ability to stabilize these charges.

  • Solvent (DMSO): Dimethyl sulfoxide is a powerful polar aprotic solvent.[3][4] Its polarity stems from the highly polarized sulfoxide bond (S=O), where the oxygen atom has a partial negative charge and the sulfur atom has a partial positive charge. This dipole allows DMSO to effectively solvate both cations and anions, making it an excellent solvent for many salts.[3][4]

Q2: Why is DMSO a recommended solvent for this compound, and what are its limitations?

A: DMSO is often the solvent of choice for several reasons:

  • High Solvating Power: Its ability to dissolve a wide array of both polar and nonpolar compounds makes it a versatile starting point for creating high-concentration stock solutions.[3][5][6]

  • Reaction Compatibility: DMSO is frequently used as a solvent for chemical reactions involving salts, such as nucleophilic substitutions.[3][4]

However, researchers should be aware of its limitations:

  • Hygroscopicity: DMSO readily absorbs moisture from the air. The presence of water can sometimes alter solubility or affect downstream applications.

  • High Boiling Point: With a boiling point of 189°C, DMSO is difficult to remove by standard rotary evaporation, which can be a consideration for sample recovery.[3]

  • Freezing Point: DMSO freezes at 18.5°C (65.3°F), meaning it can solidify at or slightly below room temperature.[3]

  • Potential for Reactivity: While generally stable, some classes of compounds can be unstable or undergo decomposition in DMSO.[7] It is always advisable to prepare stock solutions fresh and assess their stability if stored.

Q3: I am preparing a stock solution for a biological assay. Are there any special considerations with DMSO?

A: Yes. While DMSO is widely used as a vehicle for in vitro and in vivo studies, it is not inert and can exhibit biological activity.[3] If your DMSO stock is being diluted into an aqueous buffer or cell culture media, it is crucial to:

  • Limit Final Concentration: Keep the final concentration of DMSO in your assay as low as possible (typically <0.5% v/v) to minimize solvent-induced effects.

  • Run a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO as your experimental groups. This allows you to differentiate the effects of the compound from the effects of the solvent.

Part 2: Troubleshooting Guide for Dissolution Issues

If you are facing difficulties dissolving 3-Methoxy-1,2-thiazol-5-amine hydrochloride in DMSO, follow this systematic troubleshooting workflow. Start with the least aggressive method and proceed as necessary.

G cluster_0 cluster_1 Level 1: Mechanical Agitation cluster_2 Level 2: Energy Input cluster_3 Level 3: Thermal Assistance cluster_4 Final Steps & Considerations start Start: Add compound to DMSO is_dissolved Is the solution clear? start->is_dissolved vortex Vortex or Stir Vigorously (5-10 min) is_dissolved->vortex No end_node Success: Clear Stock Solution is_dissolved->end_node Yes vortex->is_dissolved Re-evaluate sonicate Sonicate in Water Bath (10-30 min) vortex->sonicate Still not dissolved is_dissolved_2 Is the solution clear? sonicate->is_dissolved_2 heat Gentle Warming (30-40°C with stirring) is_dissolved_2->heat No is_dissolved_2->end_node Yes is_dissolved_3 Is the solution clear? heat->is_dissolved_3 consider Considerations: - Lower the concentration - Check solvent purity (use anhydrous DMSO) - Filter through 0.22 µm syringe filter is_dissolved_3->consider No is_dissolved_3->end_node Yes

Caption: Troubleshooting workflow for dissolving amine hydrochloride salts.
Issue 1: The compound dissolves very slowly or appears insoluble at room temperature.
  • Underlying Cause: The dissolution process requires overcoming the crystal lattice energy of the salt. This can be kinetically slow, or you may be nearing the saturation limit of the compound in DMSO at that specific temperature. Insufficient physical agitation fails to maximize the interaction between the solvent and the solute's surface area.

  • Solutions (to be attempted in order):

    • Vigorous Mechanical Agitation: This is the first and simplest step.[2]

      • Protocol: Use a vortex mixer for 2-5 minutes for small volumes (e.g., in vials) or a magnetic stirrer for larger volumes.[8][9] The goal is to create a vortex that ensures the solid particles are continuously suspended in the solvent, maximizing surface area contact.[10][11]

    • Sonication: This technique uses high-frequency sound waves to create and collapse microscopic bubbles (acoustic cavitation), generating significant localized energy.[12] This energy effectively breaks apart solid aggregates and enhances the penetration of the solvent into the solid matrix.[13][14]

      • Protocol: Place the sealed vial containing the compound and DMSO in a bath sonicator. Sonicate for 10-30 minute intervals. After each interval, visually inspect the solution. If dissolution is incomplete, vortex the sample briefly before returning it to the sonicator.[15]

    • Gentle Warming: Increasing the temperature increases the kinetic energy of both the solvent and solute molecules, which typically enhances both the rate of dissolution and the equilibrium solubility.

      • Protocol & Critical Safety Note: Place the sample in a water bath or on a heating block set to a low temperature (e.g., 30-40°C) . Do not exceed 50°C. Stir continuously while warming. Caution: DMSO can decompose exothermically near its boiling point, and this decomposition can be catalyzed by acids.[3][16] As you are dissolving a hydrochloride salt (an acidic species), aggressive heating is not recommended.

Issue 2: The solution appears cloudy or hazy after applying the methods above.
  • Underlying Cause: This may not be a true solubility issue. The cloudiness could be due to a fine, undissolved particulate suspension, the presence of insoluble impurities in the compound, or using DMSO that has absorbed a significant amount of water.

  • Solution:

    • Filtration: After attempting dissolution, if a fine precipitate remains, it may be an impurity. Pass the solution through a 0.22 µm or 0.45 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE or nylon) to remove any undissolved particulates and yield a clear solution.

    • Use Anhydrous Solvent: If you suspect water contamination, use a fresh, sealed bottle of anhydrous or high-purity DMSO.

Part 3: Recommended Protocol and Data Summary
Standard Protocol for Preparing a Stock Solution
  • Preparation: Weigh the desired mass of 3-Methoxy-1,2-thiazol-5-amine hydrochloride into an appropriately sized vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 2 minutes.[9] Visually inspect for dissolution.

  • Sonication (If Needed): If the solid is not fully dissolved, place the vial in a sonicator bath for 15 minutes.[12] Remove and vortex for 30 seconds. Repeat if necessary.

  • Gentle Warming (If Needed): If sonication is insufficient, place the vial in a 35°C water bath with stirring for 10-15 minutes. Do not heat aggressively.

  • Final Assessment: Allow the solution to return to room temperature. If it remains a clear, homogenous solution, it is ready for use. If a precipitate forms upon cooling, the solution was likely supersaturated, and a lower concentration should be prepared.

  • Storage: For short-term storage, keep tightly sealed at room temperature. For longer-term storage, consult the manufacturer's data sheet. It is often best to prepare solutions fresh before use.

Summary of Enhancement Techniques
TechniquePrinciple of ActionKey Considerations
Vortexing/Stirring Increases surface area contact between solute and solvent.[2]Simple, non-invasive. May be insufficient for highly crystalline materials.
Sonication Acoustic cavitation breaks up particle aggregates and enhances solvent penetration.[13]Highly effective for many compounds. Ensure the vial is sealed to prevent aerosolization.
Gentle Warming Increases kinetic energy, enhancing dissolution rate and solubility.[2]Use with caution. Do not exceed 40-50°C due to potential for catalyzed decomposition of DMSO.[16]
Using Anhydrous DMSO Minimizes the influence of absorbed water on the solvation process.Recommended for ensuring reproducibility and for moisture-sensitive applications.
Part 4: Visualizing the Solvation Mechanism

The diagram below illustrates how the polar DMSO molecule stabilizes the dissociated ions of 3-Methoxy-1,2-thiazol-5-amine hydrochloride, facilitating its dissolution.

Solvation cluster_cation Cation Solvation cluster_anion Anion Solvation cation [3-Methoxy-1,2-thiazol-5-NH₃]⁺ dmso1 δ⁻O=S(CH₃)₂δ⁺ dmso1->cation O-end attracts cation dmso2 δ⁻O=S(CH₃)₂δ⁺ dmso2->cation dmso3 δ⁻O=S(CH₃)₂δ⁺ dmso3->cation anion Cl⁻ dmso4 δ⁻O=S(CH₃)₂δ⁺ dmso4->anion S-end attracts anion dmso5 δ⁻O=S(CH₃)₂δ⁺ dmso5->anion dmso6 δ⁻O=S(CH₃)₂δ⁺ dmso6->anion

Caption: Solvation of an amine hydrochloride salt by DMSO molecules.
References
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (3-methoxy-5-isothiazolyl)methanol. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ma, T., et al. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO.
  • National Center for Biotechnology Information. (n.d.). 3-(Methoxymethyl)-1,1-dioxo-1,2-thiazol-5-amine. PubChem Compound Database. Retrieved from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved from [Link]

  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed Central. Retrieved from [Link]

  • Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Retrieved from [Link]

  • Fauske & Associates, LLC. (2017, November 29). Effects of Temperature on LOC of Dimethyl Sulfuxide Mixed With Higher Vapor Pressure Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of vortex agitation on the dissolution of rhodamine B... Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Quora. (2018, April 7). Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Retrieved from [Link]

  • Denagene. (2024, October 15). what does a vortex mixer do in a laboratory? Retrieved from [Link]

  • Gsrs. (n.d.). 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE. Retrieved from [Link]

  • Nature. (2020, November 11). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Retrieved from [Link]

  • SciSpace. (2012, September 16). Vortex formation and dissolution in sheared sands. Retrieved from [Link]

  • Drawell. (2024, January 25). Lab Vortex Mixer - Applications and Operating Precautions. Retrieved from [Link]

  • Fauske & Associates, LLC. (2019, May 3). Thermal Analysis of DMSO Decomposition under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylisothiazolinone. Retrieved from [Link]

  • MDPI. (2025, May 23). Application of Ultrasound in Proteins: Physicochemical, Structural Changes, and Functional Properties with Emphasis on Foaming Properties. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Pipette.com. (2023, June 22). Why is a Vortex Mixer important to a lab. Retrieved from [Link]

  • Neuroquantology. (n.d.). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules. Retrieved from [Link]

  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Methoxy-1,2-thiazol-5-amine HCl Synthesis

Welcome to the technical support guide for the synthesis of 3-Methoxy-1,2-thiazol-5-amine HCl. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-1,2-thiazol-5-amine HCl. This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a primary focus on improving reaction yields and product purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Troubleshooting Guide: Diagnosing and Solving Synthesis Problems

This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to identifying and rectifying the root cause of poor outcomes.

Issue 1: Low to No Product Formation

Question: My reaction has resulted in a very low yield, or I've recovered only starting materials. What are the most probable causes and how can I fix this?

Answer: A failure to form the desired product typically points to one of four areas: the integrity of your starting materials, the reaction conditions, moisture contamination, or the reaction mechanism itself. Let's break down the troubleshooting process.

A foundational principle in thiazole synthesis, such as the Hantzsch or Cook-Heilbron pathways, is the need for reactive intermediates to be available in the correct sequence and concentration.[1][2] Low conversion suggests an issue with activating these intermediates or a competing degradation pathway.

Potential Causes & Step-by-Step Solutions:

  • Purity and Reactivity of Starting Materials: The quality of your reagents is paramount. Impurities can inhibit the reaction or lead to unwanted side products.

    • Solution:

      • Verify Reagent Purity: Before starting, confirm the purity of your α-haloketone and thioamide precursors via NMR or LC-MS.

      • Use Fresh Reagents: Thioamides, in particular, can degrade over time. Use freshly prepared or recently purchased reagents.

      • Check Solvent Anhydrousness: Ensure all solvents are rigorously dried. Water can hydrolyze key intermediates.

  • Suboptimal Reaction Conditions: The kinetics of thiazole formation are highly sensitive to temperature and reaction time.

    • Solution:

      • Temperature Optimization: Many thiazole syntheses require heating to overcome the activation energy for cyclization.[1][3] If the reaction is performed at room temperature, consider a stepwise increase in temperature (e.g., 40°C, 60°C, 80°C) while monitoring progress by Thin-Layer Chromatography (TLC).

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction at regular intervals using TLC until the starting material spot is no longer visible.[4]

      • Solvent Choice: The polarity of the solvent can significantly impact reaction rates. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic solvents like DMF or acetonitrile may be suitable for other variations. If yields are low, consider screening alternative solvents.

  • Inefficient Cyclization/Aromatization: The final steps of the synthesis involve the cyclization to form the thiazoline ring, followed by dehydration to the aromatic thiazole.

    • Solution:

      • Acid/Base Catalyst: The cyclization step can sometimes be promoted by a mild acid or base catalyst. However, conditions that are too harsh can lead to degradation. If not already in use, a catalytic amount of a non-nucleophilic base or a weak acid could be trialed.

      • Dehydration: Ensure conditions are sufficient to drive the elimination of water to form the aromatic ring. This is often achieved through heating.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product analysis (NMR/LC-MS) shows multiple unexpected peaks. What are the common side reactions, and how can they be minimized?

Answer: The formation of multiple products indicates that side reactions are competing with the desired synthetic pathway. Identifying these byproducts is key to optimizing for selectivity.

Common Side Reactions and Mitigation Strategies:

Side Product/Impurity Potential Cause Identification (Expected Analytical Signature) Mitigation Strategy
Isomeric Thiazole Non-regioselective reaction of an unsymmetrical α-haloketone.LC-MS peak with the same mass as the product; distinct NMR spectrum.Use a symmetrical α-haloketone if possible, or purify via chromatography.
Unreacted Intermediates Incomplete reaction or inefficient cyclization.TLC spots corresponding to starting materials; MS peaks of intermediates.Optimize reaction time and temperature as described in Issue 1.[1]
Polymerization/Oligomerization Self-condensation of reactive intermediates, often under harsh conditions.[5]Baseline streaking on TLC; broad, unresolved signals in NMR.Reduce reaction temperature; ensure slow, controlled addition of reagents.
Hydrolysis Products Presence of water in the reaction mixture.MS peaks corresponding to hydrolyzed starting materials or intermediates.Use anhydrous solvents and reagents; run the reaction under an inert atmosphere (N₂ or Ar).
Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure, solid product. My crude material is an oil, and crystallization attempts have failed. What are the recommended procedures?

Answer: The physical properties of aminothiazoles can make them challenging to handle. They are often basic and may not crystallize easily as a free base. Converting the product to a stable salt is a standard and highly effective strategy.[6]

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench the mixture and perform an aqueous extraction to remove inorganic salts and highly polar impurities.

  • Column Chromatography (as Free Base): If significant organic impurities are present, purify the crude free base using silica gel column chromatography.

    • Mobile Phase: A gradient of methanol in dichloromethane is often effective. To prevent the basic amine from tailing on the acidic silica gel, add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent.[6]

  • Conversion to Hydrochloride Salt for Crystallization:

    • Protocol: Dissolve the purified 3-Methoxy-1,2-thiazol-5-amine free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise while stirring.

    • Monitor the pH to ensure it becomes acidic. The hydrochloride salt should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove residual solvent, and dry under vacuum. This method yields a stable, crystalline solid that is easier to handle and store.[6]

Process Flow and Troubleshooting Logic

The following diagram outlines a logical workflow for the synthesis and troubleshooting process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_decision Troubleshooting cluster_solutions Optimization cluster_purification Purification Reagents Verify Starting Material Purity Anhydrous Ensure Anhydrous Conditions Reagents->Anhydrous ReactionSetup Reaction Setup (Inert Atmosphere) Anhydrous->ReactionSetup TLC Monitor by TLC ReactionSetup->TLC Workup Aqueous Workup TLC->Workup Reaction Complete Analysis Analyze Crude (NMR, LC-MS) Workup->Analysis YieldCheck Yield > 70%? Analysis->YieldCheck OptimizeCond Optimize Conditions: - Temperature - Time - Solvent YieldCheck->OptimizeCond No Purify Column Chromatography (if needed) YieldCheck->Purify Yes CheckReagents Re-verify Reagent Purity & Stoichiometry OptimizeCond->CheckReagents CheckReagents->ReactionSetup Crystallize Crystallize as HCl Salt Purify->Crystallize Final Final Product Crystallize->Final

Caption: Troubleshooting workflow for synthesis optimization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for 3-Methoxy-1,2-thiazol-5-amine?

A common and effective approach is a variation of the Cook-Heilbron thiazole synthesis.[2] This reaction typically involves the condensation of an α-aminonitrile with a reagent like carbon disulfide or a dithioacid derivative, which provides the sulfur and C2 carbon of the thiazole ring. The specific precursors for this target molecule would be tailored to introduce the methoxy group at the 3-position and the amine at the 5-position.

G cluster_reactants Reactants cluster_process Process cluster_product Product Aminonitrile α-Amino-α-methoxy- acetonitrile Condensation Condensation Aminonitrile->Condensation CS2 Carbon Disulfide (or equivalent) CS2->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Intermediate Thiazole 3-Methoxy-1,2- thiazol-5-amine Cyclization->Thiazole

Caption: Generalized Cook-Heilbron synthesis pathway.

Q2: What are the most critical parameters to control during the reaction?

The three most critical parameters are:

  • Temperature: Controls the reaction rate versus the rate of decomposition. Overheating can lead to polymerization and reduced yields.[1]

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of one reagent may be used to drive the reaction to completion, but a significant deviation can promote side reactions.

  • Exclusion of Water: Moisture can react with starting materials and intermediates, halting the reaction. Running the synthesis under an inert atmosphere (nitrogen or argon) is highly recommended.

Q3: How can I reliably monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method.[4]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 95:5 or 90:10 ratio, is a good starting point. Adjust polarity as needed.

  • Visualization: Use a UV lamp (254 nm) to see UV-active compounds. Additionally, stain the plate with ninhydrin, which reacts with the primary amine of the product and starting materials to produce a colored spot (usually purple or yellow). The disappearance of the starting material spot indicates the reaction is progressing.

Q4: What analytical methods are standard for confirming the final product's identity and purity?

To confirm the structure and assess the purity of 3-Methoxy-1,2-thiazol-5-amine HCl, a combination of techniques is essential:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, showing the correct number of protons and carbons in their expected chemical environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any residual impurities.[7][8] An HPLC-MS/MS method can provide even greater sensitivity and specificity.[9]

Q5: Why is it important to isolate the product as an HCl salt?

Isolating the product as a hydrochloride salt serves two primary purposes:

  • Stability: Amine compounds, especially electron-rich aminothiazoles, can be susceptible to air oxidation over time, leading to discoloration and degradation. The salt form is significantly more stable for long-term storage.

  • Physical Properties: The HCl salt is typically a crystalline, free-flowing solid, which is much easier to handle, weigh accurately, and dissolve than the often oily or amorphous free base.[6]

References

  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety. Retrieved February 24, 2026, from [Link]

  • Kulyk, M., et al. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia. Retrieved February 24, 2026, from [Link]

  • Rajappa, S., Sudarsanam, V., & Yadav, V. G. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Reddit. (2025). Help with Low Yield Synthesis. r/Chempros. Retrieved February 24, 2026, from [Link]

  • GSRS. (n.d.). 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE. Global Substance Registration System. Retrieved February 24, 2026, from [Link]

  • MilliporeSigma. (n.d.). 3-methoxy-5-methyl-1,2-thiazole. Retrieved February 24, 2026, from [Link]

  • Chaitanya, M. V. S. L., et al. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. Retrieved February 24, 2026, from [Link]

  • Thesis Template. (n.d.). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). A method of preparation of methoxy amine hydrochloride.
  • SciSpace. (2012). Method for synthesizing methoxy amine hydrochlorate. Retrieved February 24, 2026, from [Link]

  • PMC. (2025). Multicomponent Synthesis of 3‑Thiazolines Using a Modified Asinger-Type Reaction. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025). Synthesis of 3Amino5-cyclohexyliminothiophenes. Retrieved February 24, 2026, from [Link]

  • SyncSci Publishing. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Retrieved February 24, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one. Retrieved February 24, 2026, from [Link]

  • Frontiers of Chemical Engineering in China. (2008). Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester. Retrieved February 24, 2026, from [Link]

  • International Journal of Advanced Research (IJAR). (2017). ISSN: 2320-5407 Int. J. Adv. Res. 5(7), 2426-2496. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Retrieved February 24, 2026, from [Link]

  • PMC. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Guide for 3-Methoxy-1,2-thiazol-5-amine Hydrochloride

Executive Summary You are working with 3-Methoxy-1,2-thiazol-5-amine hydrochloride (also known as 3-methoxyisothiazol-5-amine HCl). This compound presents a unique stability profile due to the interplay between its isoth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 3-Methoxy-1,2-thiazol-5-amine hydrochloride (also known as 3-methoxyisothiazol-5-amine HCl). This compound presents a unique stability profile due to the interplay between its isothiazole core , the exocyclic amine , and the hydrochloride counter-ion .[1]

Unlike standard thiazoles (1,3-thiazoles), the 1,2-thiazole (isothiazole) scaffold contains a Nitrogen-Sulfur (N-S) bond that is electronically distinct and more susceptible to nucleophilic attack and reductive cleavage.[1] Combined with the hygroscopic nature of amine hydrochloride salts, this compound requires a rigorous "Stability Triad" approach: Moisture Exclusion, Low Temperature, and Inert Atmosphere. [1]

This guide replaces generic storage advice with a chemically grounded troubleshooting system designed to preserve the integrity of your pharmacophore.

Part 1: The Stability Triad (Core Directives)
1. Why does this compound degrade? (The Mechanism)

The degradation of 3-Methoxy-1,2-thiazol-5-amine HCl is driven by three primary mechanisms:

  • Hygroscopic Hydrolysis: As a hydrochloride salt, the lattice is prone to absorbing atmospheric water. Moisture creates a localized aqueous environment that can facilitate the hydrolysis of the methoxy group (demethylation) or, more critically, the nucleophilic attack on the isothiazole ring.[1]

  • N-S Bond Cleavage: The N-S bond in the isothiazole ring is the "weak link." Under basic conditions or in the presence of specific nucleophiles (accelerated by moisture), this ring can open, leading to the formation of nitriles and thiols/disulfides.[1]

  • Oxidative Discoloration: The primary amine (

    
    ) at position 5 is electron-rich.[1] Without protection, it reacts with atmospheric oxygen, leading to N-oxides or azo-coupling products, manifesting as a color shift from off-white to yellow/brown.[1]
    
2. Storage Decision Matrix

StorageWorkflow Start Compound Receipt Check Check Seal & Desiccant Start->Check Immediate Immediate Use (< 1 week) Check->Immediate Planning Exp LongTerm Long Term Storage (> 1 week) Check->LongTerm Stockpile Fridge Refrigerate (2-8°C) Desiccator Cabinet Immediate->Fridge Freezer Freezer (-20°C) Double Sealed Argon Overlay LongTerm->Freezer Usage Equilibrate to RT (Prevent Condensation) Fridge->Usage Freezer->Usage Weighing Weigh in Glove Box or Rapidly under N2 Usage->Weighing

Figure 1: Decision matrix for storage conditions based on usage timeline.[1] Note the critical equilibration step to prevent condensation.

Part 2: Troubleshooting & FAQs
Q1: The powder has turned from off-white to a sticky yellow solid. Is it still usable?

Status: High Risk / Likely Degraded Root Cause: This indicates deliquescence followed by oxidation . The HCl salt absorbed moisture from the air (deliquescence), dissolving the crystal lattice.[1] Once in solution/paste form, the isothiazole ring and amine are highly susceptible to oxidation and ring-opening reactions, causing the yellowing.[1] Action:

  • Perform a solubility check : Dissolve a small amount in dry DMSO-d6.

  • Run a 1H-NMR . Look for:

    • Loss of the characteristic aromatic proton signal (typically around 6.0-7.0 ppm for isothiazoles).[1]

    • Appearance of broad peaks (polymerization/oxidation) or new sharp peaks (hydrolysis products).

  • Verdict: If purity is <95%, recrystallization is difficult due to the polarity. Discard and repurchase.

Q2: Can I store this in a standard polyethylene (PE) bottle?

Answer: No. Reasoning: Polyethylene is permeable to moisture and oxygen over time. Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap (PTFE/Silicone septum is best).[1]

  • Secondary Containment: Place the vial inside a heat-sealed aluminized Mylar bag with a silica gel packet.

  • Why Amber? Isothiazoles can be photosensitive. Amber glass blocks UV radiation that excites the conjugated system, preventing photolytic cleavage.

Q3: I need to weigh out 5 mg, but the balance is outside the glovebox. How do I prevent degradation?

Technique: "The Inert Transfer"[1]

  • Equilibrate: Allow the stored vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Aliquot: If you lack a glovebox, use an "inverted funnel" setup connected to a dry Nitrogen line above your balance pan to create a localized dry curtain.

  • Speed: Weigh rapidly. Do not return unused powder to the bulk stock if it has been exposed to humid air for more than a few minutes.

Q4: What is the best solvent for making stock solutions?

Recommendation: Anhydrous DMSO or DMAC.

  • Avoid: Water or low-molecular-weight alcohols (Methanol/Ethanol) for long-term storage.[1] While soluble, the protic nature of these solvents can promote nucleophilic attack on the isothiazole ring over weeks.[1]

  • Storage of Solution: Store DMSO stocks at -20°C. They are generally stable for 1-3 months if kept dry.[1]

Part 3: Analytical QC & Degradation Pathways

To validate the integrity of your compound, you must understand what you are looking for.[1]

Degradation Mechanism Visualization

DegradationPath Compound 3-Methoxy-1,2-thiazol-5-amine HCl RingOpen Ring Opening (N-S Bond Cleavage) Compound->RingOpen + H2O / OH- Oxidation Amine Oxidation (N-Oxides/Azo) Compound->Oxidation + O2 / Light Moisture Moisture (H2O) Moisture->RingOpen Base Basic pH / Nucleophiles Base->RingOpen Thiol Cyano-Thiol Derivatives RingOpen->Thiol Discolored Yellow/Brown Impurities Oxidation->Discolored

Figure 2: Primary degradation pathways.[1] The N-S bond cleavage is the specific vulnerability of the isothiazole scaffold.[1]

QC Protocol: The "Purity Check"

Before using stored material in critical biological assays:

  • Visual Inspection: Must be off-white/white crystalline solid. Any clumping or yellowing is a fail.

  • LC-MS Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Gradient: 5% to 95% ACN over 10 mins.

    • Detection: UV at 254 nm.

    • Pass Criteria: Single peak >98% area. Watch for early-eluting peaks (hydrolysis products) or late-eluting dimers.[1]

Part 4: Summary Data Tables

Table 1: Critical Physicochemical Properties & Handling

ParameterSpecification / RecommendationCausality
Hygroscopicity High (Deliquescent)HCl salt lattice energy is easily overcome by hydration energy.[1]
Light Sensitivity Moderate Conjugated heterocyclic system; store in amber vials.
Oxidation Potential High Electron-rich exocyclic amine is prone to N-oxidation.[1]
Preferred Atmosphere Argon or Nitrogen Displaces oxygen and moisture.
Storage Temp -20°C (Long Term) Slows kinetic rate of hydrolysis and oxidation.

Table 2: Solvent Compatibility for Stock Solutions

SolventSuitabilityNotes
DMSO (Anhydrous) Excellent High solubility, chemically inert, low vapor pressure.[1]
Water Poor (Long Term) Promotes hydrolysis/ring opening over time. Use only for immediate assay.
Methanol/Ethanol Moderate Good solubility, but protic nature can facilitate nucleophilic attack.[1]
DMF Good Similar to DMSO, but watch for amine impurities in lower grade DMF.[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 38736, 3-Methoxy-1,2-benzisothiazole (Analogous Scaffold).[1] Retrieved February 24, 2026. [Link]

  • Silva, V. et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.[1][2] Molecules, 25(4), 991.[1] (Discusses isothiazole ring stability and degradation mechanisms). [Link]

  • Barman, B. N., & Preston, H. G. (1992).[1] The effects of pH on the degradation of isothiazolone biocides.[3] Tribology International. (Establishes the pH-dependent hydrolysis of the N-S bond). [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 3-Methoxy-1,2-thiazol-5-amine hydrochloride

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Methoxy-1,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Methoxy-1,2-thiazol-5-amine hydrochloride via recrystallization. We will address common challenges and provide systematic, field-proven solutions to ensure you achieve the highest possible purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for 3-Methoxy-1,2-thiazol-5-amine hydrochloride?

The most critical first step is solvent selection. As an amine hydrochloride salt, the compound is polar and ionic. Therefore, the ideal solvent will fully dissolve the compound at an elevated temperature but have very limited solubility for it at low temperatures. A preliminary screening with small quantities of your crude material in various solvent systems is essential before proceeding with a bulk purification.

Q2: My compound is "oiling out" instead of forming crystals. What does this mean and how do I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[1][2] This typically happens for one of two reasons:

  • The boiling point of the solvent is higher than the melting point of your compound (or the melting point of the impure compound, which is often lower than the pure form).

  • The solution is cooled too rapidly, causing the compound to crash out of a highly concentrated solution before it has time to form an ordered crystal lattice.[3][4]

To resolve this, you can re-heat the solution to redissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly.[1][5]

Q3: I am getting a very low yield after recrystallization. What are the common causes?

Low recovery is one of the most frequent issues in recrystallization.[3][6] The primary causes are:

  • Using too much solvent: The most common mistake is adding an excessive amount of hot solvent to dissolve the crude product.[1] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the compound crystallizes during a hot filtration step to remove insoluble impurities, significant loss can occur.

  • High solubility in cold solvent: The chosen solvent system may still be too effective at keeping the compound in solution, even at low temperatures.[3]

Q4: No crystals are forming at all, even after the solution has cooled completely. What should I do?

This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal solubility limit.[1][5] Crystal formation requires nucleation, which is the initial step of lattice formation. You can induce nucleation by:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[1][3]

  • Seeding: Adding a tiny crystal of the pure compound (a "seed crystal") provides a template for further crystal growth.[3][7]

  • Lowering the Temperature: Further cooling in an ice bath or refrigerator can decrease solubility enough to force crystallization.[2][3]

Troubleshooting Guide: From Problem to Solution

This section provides systematic workflows to diagnose and solve specific issues encountered during the recrystallization of 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

Problem 1: The Compound Separates as an Oil or Amorphous Solid

This is a critical failure mode because oils tend to trap impurities, defeating the purpose of recrystallization.[2] Follow this decision tree to resolve the issue.

G start Observation: Compound oils out or forms an amorphous precipitate. reheat 1. Re-heat the flask to dissolve the oil. start->reheat add_solvent 2. Add more of the primary (good) solvent in small portions (e.g., 1-2 mL). reheat->add_solvent slow_cool 3. Allow the solution to cool EXTREMELY slowly. (e.g., on a cooling hotplate or insulated with glass wool). add_solvent->slow_cool check_oil Does it still oil out? slow_cool->check_oil change_solvent Root Cause Likely: Solvent boiling point is too high or impurities are significant. Action: Recover material and choose a lower-boiling solvent or a different solvent system. check_oil->change_solvent Yes success Success: Proceed with slow cooling and crystal collection. check_oil->success No

Caption: Troubleshooting workflow for "oiling out".

Problem 2: Extremely Low or No Yield of Crystals

A low yield indicates that most of your compound remains in the mother liquor.[6]

Step-by-Step Protocol to Improve Yield:

  • Assess the Mother Liquor: After filtering your initial crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, your yield is suffering due to high solubility.

  • Reduce Solvent Volume: If you have not disposed of the mother liquor, return it to a flask and carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen.[1] Do not evaporate to dryness.

  • Induce Second Crop: Cool the concentrated mother liquor again, using seeding or scratching if necessary, to obtain a "second crop" of crystals. Note that this crop may be less pure than the first and may require a separate recrystallization.

  • Optimize for Future Runs: For your next attempt, use the absolute minimum amount of hot solvent required to dissolve the compound.[3][8] It is better to have a few insoluble impurities that can be filtered off than to add excessive solvent.

  • Consider an Anti-Solvent: If the compound remains too soluble even in cold solvent, a two-solvent system may be necessary. Find a second solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the primary solvent. Add the anti-solvent dropwise to the hot, dissolved solution until it just becomes cloudy, then re-heat to clarify before slow cooling.[9]

Problem 3: Colored Impurities Co-Crystallize with the Product

If your final crystals are colored, it indicates the presence of impurities that have similar solubility properties to your target compound.

Protocol for Decolorization:

  • Dissolve the Compound: Dissolve the impure, colored solid in the minimum amount of appropriate hot solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for 1-2 minutes. This prevents flash boiling when the charcoal is added.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (a micro-spatula tip is often sufficient) to the hot solution. Adding too much charcoal can adsorb your product, significantly reducing the yield.[3][6]

  • Swirl and Re-heat: Gently swirl the mixture and bring it back to a boil for a few minutes to allow the charcoal to adsorb the colored impurities.

  • Perform Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.[5]

  • Crystallize: Allow the clear, hot filtrate to cool slowly to form decolorized crystals.

Recommended Experimental Protocols

Table 1: Suggested Solvent Systems for Screening

As a polar amine hydrochloride, protic solvents or mixtures containing them are excellent starting points.

Solvent System TypePrimary (Good) SolventAnti-Solvent (Poor)Rationale & Comments
Single Solvent Isopropanol (IPA)N/AOften provides a good balance of solubility at high temperatures and insolubility at low temperatures for hydrochloride salts.[10]
Single Solvent Ethanol (EtOH)N/AGenerally a very good solvent for polar compounds; may require cooling to very low temperatures (-20 °C) for good yield.[9][11]
Two-Solvent Ethanol (EtOH) or Methanol (MeOH)Diethyl Ether (Et₂O)A classic system for precipitating amine salts. The ether drastically reduces the polarity of the solvent, forcing the salt out of solution.[10]
Two-Solvent Isopropanol (IPA)Heptane or HexaneA less polar anti-solvent can be effective if ether causes the product to precipitate too quickly or as an amorphous solid.[9]
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
  • Dissolution: Place the crude 3-Methoxy-1,2-thiazol-5-amine hydrochloride in an Erlenmeyer flask. In a separate beaker, heat isopropanol (IPA) to a gentle boil.

  • Minimal Solvent Addition: Add the hot IPA to the flask containing your compound dropwise, with constant swirling and heating, until the solid just dissolves.[8] Avoid adding a large excess.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Rapid cooling encourages the formation of small, impure crystals.[6]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold IPA to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Diethyl Ether)
  • Dissolution: Dissolve the crude material in the minimum amount of hot ethanol.

  • Anti-Solvent Addition: While the solution is still warm, add diethyl ether dropwise until you observe persistent cloudiness (turbidity).

  • Re-clarification: Gently re-heat the mixture until the solution becomes clear again. This ensures you are at the precise saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a cold mixture of ethanol/ether (in the same approximate ratio), and dry under vacuum.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Analysis of 3-Methoxy-1,2-thiazol-5-amine hydrochloride: A Predictive and Comparative Approach

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-Methoxy-1,2-thiazol-5-amine hydrochloride, a substituted heterocyclic compound of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive methodology grounded in established NMR principles and comparative data from structurally related analogs. This approach not only offers a robust framework for interpreting the spectrum of the title compound but also serves as a practical illustration of how to leverage existing spectral knowledge to analyze novel structures.

Predicted 1H NMR Spectrum of 3-Methoxy-1,2-thiazol-5-amine hydrochloride

The structure of 3-Methoxy-1,2-thiazol-5-amine hydrochloride presents three distinct proton environments that are expected to give rise to three signals in the 1H NMR spectrum. The hydrochloride salt form is anticipated to protonate the most basic nitrogen, which is the exocyclic amine, to form an ammonium salt (-NH3+).

cluster_molecule 3-Methoxy-1,2-thiazol-5-amine hydrochloride mol

Caption: Molecular structure of 3-Methoxy-1,2-thiazol-5-amine hydrochloride.

Based on fundamental NMR principles and data from analogous structures, the predicted 1H NMR spectrum is as follows:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Methoxy (-OCH3)3.8 - 4.2Singlet (s)3HThe methoxy group protons are electronically deshielded by the adjacent oxygen atom, leading to a downfield shift.[1][2] As there are no adjacent protons, the signal appears as a singlet.[2]
Thiazole C4-H6.0 - 6.5Singlet (s)1HThis proton is attached to an sp2 hybridized carbon in a heterocyclic aromatic ring.[3] Its chemical shift is influenced by the electron-donating effects of the adjacent methoxy group and the aminium group. In the unsubstituted thiazole, the protons appear at much lower fields (7.19-9.00 ppm).[4] The presence of two electron-donating groups will increase the electron density at this position, causing a significant upfield shift.
Aminium (-NH3+)7.0 - 8.0 (broad)Singlet (s, broad)3HThe protons on the nitrogen of the ammonium group are typically deshielded and often appear as a broad singlet due to rapid exchange with the solvent (if protic) and quadrupolar relaxation of the nitrogen atom.[1][3]

Comparative Spectral Analysis

To substantiate our predictions, a comparison with the known 1H NMR data of structurally related compounds is invaluable. This analysis helps in understanding the electronic influence of different substituents on the chemical shifts of the thiazole ring protons.

Compound Ring Proton Chemical Shifts (δ, ppm) Other Key Signals (δ, ppm) Reference
Thiazole H2: ~8.89, H4: ~7.44, H5: ~7.99 (in CDCl3)-[4]
2-Amino-4-methylthiazole H5: ~6.3CH3: ~2.3, NH2: ~5.2[5]
5-Amino-3-methylisothiazole hydrochloride H4: ~6.0CH3: ~2.4, NH2: (not specified)[6][7][8][9][10]
  • Effect of the Amino Group: The presence of an amino group at the 2-position in 2-amino-4-methylthiazole significantly shields the H5 proton (δ ~6.3 ppm) compared to the unsubstituted thiazole (δ ~7.99 ppm). This is due to the electron-donating nature of the amino group. A similar shielding effect is anticipated for the C4-H in our target molecule due to the amino group at C5.

  • Effect of the Methoxy Group: Methoxy groups are also electron-donating and are known to cause upfield shifts in the signals of adjacent protons on aromatic rings.[1] The combined electron-donating effects of both the methoxy and amino groups in 3-Methoxy-1,2-thiazol-5-amine hydrochloride are expected to result in a highly shielded C4-H proton, justifying our predicted range of 6.0 - 6.5 ppm.

  • Comparison with 5-Amino-3-methylisothiazole hydrochloride: This commercially available analog provides a close comparison.[6][7][8][9][10] The replacement of the methoxy group with a methyl group (which is less electron-donating) still results in a ring proton signal at around 6.0 ppm. This supports the prediction that the C4-H in our target molecule will appear in a similar region.

cluster_workflow Comparative Analysis Workflow start Target Molecule: 3-Methoxy-1,2-thiazol-5-amine hydrochloride predict Predict 1H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) start->predict select Select Comparison Compounds: - Thiazole - Substituted Thiazoles predict->select gather Gather Experimental 1H NMR Data for Comparison Compounds select->gather compare Compare Predicted Spectrum with Experimental Data gather->compare analyze Analyze Substituent Effects (Amino, Methoxy) on Chemical Shifts compare->analyze refine Refine Predicted Assignments analyze->refine cluster_protocol Experimental Workflow for 1H NMR Acquisition prep Sample Preparation (5-10 mg in 0.6-0.7 mL of deuterated solvent) instrument Instrument Setup (Tune, Match, Shim) prep->instrument acquire Data Acquisition (Set Pulse Sequence, Spectral Width, Number of Scans) instrument->acquire process Data Processing (Fourier Transform, Phasing, Calibration, Integration) acquire->process analyze Spectral Analysis (Assign Peaks, Determine Structure) process->analyze

Caption: A streamlined workflow for acquiring a 1H NMR spectrum.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 3-Methoxy-1,2-thiazol-5-amine hydrochloride. By leveraging fundamental principles and comparative data from related structures, we have established a reliable set of predicted spectral parameters. The key distinguishing features are a singlet for the methoxy group protons around 3.8-4.2 ppm, a significantly shielded thiazole ring proton between 6.0-6.5 ppm, and a broad aminium proton signal in the 7.0-8.0 ppm region. This predictive framework, combined with the provided experimental protocol, offers researchers a robust toolkit for the structural characterization of this and other novel heterocyclic compounds.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117215714, 3-(Methoxymethyl)-1,1-dioxo-1,2-thiazol-5-amine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 3-METHOXY-1,2-BENZOTHIAZOL-5-AMINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Retrieved from [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-AMINO-3-METHYLISOTHIAZOLE HYDROCHLORIDE | CAS 52547-00-9. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-1,2-thiazol-4-amine hydrochloride (C4H6N2OS). Retrieved from [Link]

  • Chemsrc. (2025, November 10). amine. Retrieved from [Link]

  • SLS. (n.d.). 5-Amino-3-methyl-isothiazole h | 155640-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of 1,2,4-Triazolo[1,5-d]t[1][4][11]riazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Retrieved from [Link]

Sources

Comparative

Comparative Guide: FTIR Analysis of 3-Methoxy-1,2-thiazol-5-amine Hydrochloride

Executive Summary & Structural Context Compound: 3-Methoxy-1,2-thiazol-5-amine hydrochloride CAS: 2138563-00-3 Molecular Formula: C₄H₇ClN₂OS This guide provides a technical analysis of the vibrational spectroscopy of 3-M...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 3-Methoxy-1,2-thiazol-5-amine hydrochloride CAS: 2138563-00-3 Molecular Formula: C₄H₇ClN₂OS

This guide provides a technical analysis of the vibrational spectroscopy of 3-Methoxy-1,2-thiazol-5-amine hydrochloride . As a critical scaffold in medicinal chemistry—often utilized in the synthesis of MMP12 inhibitors and anticancer agents—verifying the integrity of the hydrochloride salt form is paramount.

This analysis compares the HCl Salt form (Product) against its Free Base (Alternative) . This comparison is the industry standard for Quality Control (QC) to confirm complete protonation, which directly dictates the compound's solubility and bioavailability.

Structural Logic

The molecule consists of an isothiazole (1,2-thiazole) core.

  • Position 3: Methoxy group (-OCH₃) → Ether linkages.

  • Position 5: Primary Amine (-NH₂). In the HCl salt , this exists as an ammonium cation (-NH₃⁺Cl⁻).

  • Ring: Aromatic system containing N-S bonds.

Comparative Analysis: HCl Salt vs. Free Base

The "performance" of the FTIR spectrum is measured by its ability to distinguish the stable pharmaceutical salt from its reactive, less soluble free base precursor.

A. The "Ammonium Envelope" (Key Differentiator)

The most distinct feature of the HCl salt is the Ammonium Envelope .

  • HCl Salt (Product): Exhibits a broad, intense absorption band between 2600–3200 cm⁻¹ . This is caused by the N-H stretching vibrations of the charged -NH₃⁺ group, heavily broadened by hydrogen bonding with the chloride counter-ion. It often obscures C-H stretching bands.

  • Free Base (Alternative): Lacks this broad envelope. Instead, it displays two sharp, distinct bands between 3300–3500 cm⁻¹ (Asymmetric and Symmetric N-H stretching of the neutral -NH₂).

B. Fingerprint Region Shifts
  • Amine Deformation: The -NH₃⁺ bending mode (scissoring) appears near 1580–1620 cm⁻¹ , often shifting the ring C=N stretches compared to the free base.

  • Ether Linkage: The C-O-C stretch of the methoxy group remains relatively stable (~1000–1250 cm⁻¹) but can show minor shifts due to crystal packing changes between the salt and base.

Summary Table: Characteristic Peak Shifts
Functional GroupVibration ModeHCl Salt (Target) Free Base (Alternative) Diagnostic Value
Amine / Ammonium N-H Stretch2600–3200 cm⁻¹ (Broad) 3300–3500 cm⁻¹ (Sharp Doublet)High (Primary confirmation of salt formation)
Isothiazole Ring C=N Stretch1500–1550 cm⁻¹1480–1530 cm⁻¹Medium (Ring resonance changes)
Ammonium N-H Bend (Scissoring)1580–1620 cm⁻¹ N/A (NH₂ bend is ~1600-1650)Medium
Methoxy C-O-C Stretch1150–1250 cm⁻¹1150–1250 cm⁻¹Low (Structural confirmation only)
C-S Bond Ring Stretch600–800 cm⁻¹600–800 cm⁻¹Low

Experimental Protocol: ATR vs. Transmission

For this specific hygroscopic hydrochloride salt, the choice of sampling technique is critical.

Comparison of Techniques
  • Attenuated Total Reflectance (ATR): Recommended.

    • Why: Requires no sample preparation (no KBr). Minimizes exposure to atmospheric moisture, which is critical because HCl salts can be hygroscopic. Water absorption creates broad -OH bands (3400 cm⁻¹) that confuse the -NH₃⁺ interpretation.

  • KBr Pellet (Transmission): Not Recommended.

    • Risk: KBr is hygroscopic. High pressure during pellet formation can induce ion exchange (formation of KCl and free base) or hydrate formation, altering the spectrum.

Step-by-Step ATR Workflow

This protocol ensures high signal-to-noise ratio and reproducibility.

  • Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background is flat.

  • Sample Loading: Place ~5 mg of 3-Methoxy-1,2-thiazol-5-amine HCl on the crystal center.

  • Compression: Apply pressure using the anvil clamp.

    • Target: Ensure intimate contact but avoid crushing the crystal lattice if studying polymorphism.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 or 64 (to smooth the broad ammonium noise).

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra).

Visualizations

Diagram 1: Spectral Identification Workflow

This logic flow guides the researcher in determining if their synthesis yielded the correct salt form.

FTIR_Workflow Start Start: Unknown Sample Spectrum Check_3000 Check 2600-3200 cm⁻¹ Region Start->Check_3000 Broad_Band Broad 'Ammonium' Envelope? Check_3000->Broad_Band Yes Sharp_Peaks Sharp Doublet (3300-3500)? Check_3000->Sharp_Peaks No Check_Fingerprint Check 1580-1620 cm⁻¹ (Bending) Broad_Band->Check_Fingerprint Result_Base IDENTIFIED: Free Base (Incomplete Reaction) Sharp_Peaks->Result_Base Result_Salt CONFIRMED: HCl Salt Form (Protonated Amine) Check_Fingerprint->Result_Salt Band Present Result_Wet WARNING: Moisture Contamination (Check O-H overlap) Check_Fingerprint->Result_Wet Broad OH Interference

Caption: Decision tree for validating 3-Methoxy-1,2-thiazol-5-amine hydrochloride synthesis via FTIR.

Diagram 2: Structural Vibration Map

Mapping the chemical structure to specific spectral regions.

Structure_Map Methoxy Methoxy Group (-OCH₃) Reg_High High Frequency 2600-3200 cm⁻¹ Methoxy->Reg_High C-H Stretch (Methyl) Reg_Low Fingerprint 1000-1300 cm⁻¹ Methoxy->Reg_Low C-O-C Stretch Ring Isothiazole Ring (N-S / C=N) Reg_Mid Mid Frequency 1400-1600 cm⁻¹ Ring->Reg_Mid C=N / C=C Stretch Amine Amine HCl (-NH₃⁺ Cl⁻) Amine->Reg_High N-H Stretch (Broad) Amine->Reg_Mid NH₃⁺ Bending

Caption: Correlation between functional groups of the target molecule and their expected IR absorption zones.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Methoxyamine hydrochloride Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for Amine Salt assignments).
  • Matrix Fine Chemicals. (n.d.). 5-Amino-3-methylisothiazole hydrochloride Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.).[1] 3-Methoxy-1,2-thiazol-5-amine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

Thermal Characterization Guide: 3-Methoxy-1,2-thiazol-5-amine Hydrochloride

This guide provides a technical comparison of melting point determination methods for 3-Methoxy-1,2-thiazol-5-amine hydrochloride (CAS: 2138563-00-3), a specialized heterocyclic intermediate. Due to the thermal instabili...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of melting point determination methods for 3-Methoxy-1,2-thiazol-5-amine hydrochloride (CAS: 2138563-00-3), a specialized heterocyclic intermediate. Due to the thermal instability characteristic of aminothiazole hydrochloride salts, standard capillary methods often yield ambiguous results. This guide compares the standard capillary technique against Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), establishing a validated protocol for accurate characterization.

Executive Summary: The Thermal Challenge

3-Methoxy-1,2-thiazol-5-amine hydrochloride presents a unique challenge in thermal analysis. Unlike simple organic solids, this compound combines a volatile isothiazole core with an ionic hydrochloride counter-ion.

  • The Problem: Hydrochloride salts of heteroaromatic amines frequently undergo dehydrochlorination (loss of HCl gas) or sublimation prior to or concurrent with melting.

  • The Risk: Relying solely on visual capillary melting points often results in recording a "decomposition point" rather than a thermodynamic melting point, leading to incorrect purity assessments in drug development.

  • The Solution: A comparative approach using DSC (closed pan) to suppress volatilization versus TGA to quantify decomposition.

Comparative Analysis: Determination Methods

This section objectively compares the three primary "alternatives" for determining the thermal behavior of this specific product.

Table 1: Method Performance Comparison
FeatureMethod A: Capillary (Visual) Method B: DSC (Open Pan) Method C: DSC (Hermetically Sealed)
Primary Output Visual Liquefaction / MeniscusEndothermic Heat FlowEndothermic Heat Flow (Suppressed Volatiles)
Suitability for HCl Salts Low . Hard to distinguish melt vs. decomp.Medium . HCl loss may mask melting peak.High . Prevents HCl loss; reveals true

.
Precision



Sample Requirement 2–5 mg2–5 mg2–5 mg
Key Limitation Subjective; "Browning" often misread as melt.Broad peaks due to evaporation/sublimation.Requires high-pressure pans (Au/Al).
Cost Efficiency High (Cheap)ModerateLow (Expensive Consumables)
Technical Insight: Why "Standard" Fails

In the capillary method, 3-Methoxy-1,2-thiazol-5-amine HCl is exposed to atmospheric pressure. As temperature rises, the equilibrium:



shifts to the right. The observer sees "softening" or "darkening" (decomposition) rather than a sharp phase transition. Hermetically sealed DSC  forces the equilibrium to the left, allowing the observation of the true thermodynamic melting point.

Validated Experimental Protocol

To ensure data integrity, the following protocol utilizes a Cross-Validation Workflow combining DSC and TGA.

Phase 1: TGA Screening (Decomposition Check)

Objective: Determine the onset of weight loss (HCl release).

  • Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

  • Pan: Platinum (open).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp:

    
     from 
    
    
    
    to
    
    
    .
  • Analysis: Identify the temperature of 5% weight loss (

    
    ).
    
    • Note: If weight loss begins <

      
      , the sample contains solvates or moisture. If weight loss correlates with the theoretical mass of HCl (~18%), the salt is dissociating.
      
Phase 2: DSC Determination (The Gold Standard)

Objective: Measure the Enthalpy of Fusion (


) and Onset Melting Temperature (

).
  • Sample Prep: Weigh 2–3 mg of dried 3-Methoxy-1,2-thiazol-5-amine HCl.

  • Pan Selection: Hermetically Sealed Aluminum Pan (pinhole-free).

    • Crucial Step: Ensure the lid is crimped to withstand internal pressure > 2 bar.

  • Reference: Empty hermetically sealed aluminum pan.

  • Heating Profile:

    • Equilibrate at

      
      .[1]
      
    • Ramp

      
       to 
      
      
      
      (based on TGA).
  • Data Processing:

    • Integrate the main endothermic peak.

    • Report: Extrapolated Onset Temperature (

      
      ), NOT the Peak Temperature (
      
      
      
      ).

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for characterizing this specific salt, ensuring researchers do not mistake decomposition for melting.

MeltingPointWorkflow Start Sample: 3-Methoxy-1,2-thiazol-5-amine HCl TGA Step 1: TGA Analysis (Open Pan, 10°C/min) Start->TGA Decision1 Is Weight Loss > 2% before 120°C? TGA->Decision1 Dry Action: Dry Sample (Vacuum Oven) Decision1->Dry Yes (Solvated/Wet) DSC_Open Method A: Standard DSC (Pinhole Lid) Decision1->DSC_Open Alternative (Not Rec.) DSC_Sealed Method B: Hermetic DSC (Sealed Lid) Decision1->DSC_Sealed No (Dry) Dry->TGA Result_Decomp Result: Broad Endotherm (Decomposition/Sublimation) DSC_Open->Result_Decomp HCl Loss Result_True Result: Sharp Endotherm (True Thermodynamic Mp) DSC_Sealed->Result_True Suppressed Volatiles

Caption: Workflow for selecting the correct thermal analysis method to avoid decomposition artifacts.

Data Interpretation & Reference Values

For 3-Methoxy-1,2-thiazol-5-amine HCl, expect the following thermal profile:

  • TGA: Negligible weight loss up to ~150°C (if dry). Significant step-loss (approx. 18-22%) starting near the melting event, corresponding to HCl dissociation.

  • Capillary: Sample may darken (char) around 160–180°C without a clear liquid meniscus.

  • DSC (Sealed): A sharp endotherm typically in the range of 150°C – 180°C (exact value depends on specific polymorph and purity).

    • Note: If the peak is split (doublet), this indicates Polymorphism , a common trait in aminothiazoles.

Troubleshooting
  • Broad Peak: Sample purity is low, or the pan leaked.

  • Exotherm after Melt: Immediate decomposition of the free base liquid phase.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination: Capillary vs. Automated Methods. Retrieved from [Link]

  • University of Glasgow. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Thermal Analysis of HCl Salts). PhD Thesis. Retrieved from [Link]

  • Westlab. (2023). Measuring the Melting Point: Principles and Methods. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Characterization of Hydrochloride and Tannate Salts (DSC vs Capillary Comparison). PMC. Retrieved from [Link]

Sources

Comparative

Comparative Validation Guide: Elemental Analysis vs. Orthogonal Methods for 3-Methoxy-1,2-thiazol-5-amine HCl

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] In the development of heterocyclic intermediates like 3-Methoxy-1,2-thiazol-5-amine HCl , researchers often face a critical validation gap. While High-Perf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

In the development of heterocyclic intermediates like 3-Methoxy-1,2-thiazol-5-amine HCl , researchers often face a critical validation gap. While High-Performance Liquid Chromatography (HPLC) determines organic purity, it fails to account for inorganic counter-ions, moisture, and salt stoichiometry.

For hydrochloride salts of small, polar heterocycles, Elemental Analysis (EA) remains the definitive method for batch validation. Unlike free bases, these salts are prone to hygroscopicity and non-stoichiometric salt formation (e.g., hemi-hydrochlorides or bis-hydrochlorides), which can disastrously alter downstream reaction molarities.

This guide provides a validated protocol comparing Automated Combustion Analysis (CHNS) combined with Potentiometric Titration against modern Quantitative NMR (qNMR) alternatives.

Theoretical Framework: The Target Molecule

To validate any batch, we must first establish the rigid theoretical baseline.

  • Compound: 3-Methoxy-1,2-thiazol-5-amine Hydrochloride

  • Empirical Formula:

    
    
    
  • Molecular Weight: 166.63 g/mol

Theoretical Composition:

Element Symbol Calculation Theoretical %

| Carbon | C |


 | 28.83%  |
| Hydrogen  | H | 

| 4.23% | | Nitrogen | N |

| 16.81% | | Sulfur | S |

| 19.24% | | Chlorine | Cl |

| 21.27% |

Comparative Methodology: EA vs. qNMR vs. HRMS

Why do we prioritize Elemental Analysis over modern spectral techniques for this specific application?

FeatureMethod A: EA (Combustion + Titration) Method B: qNMR (Internal Std) Method C: HRMS
Primary Output % Weight of Elements (Stoichiometry)Absolute Organic Purity (wt%)Molecular Formula ID
Salt Validation Excellent. Directly measures %Cl vs %N.Poor. Indirect inference only.None. Salts dissociate in source.
Moisture Detection High. H-value deviates significantly.Medium. Water peak often suppressed/shifted.None.
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)<1 mg (Destructive)
Precision

(Absolute)

(Relative)

ppm (Mass Accuracy)
Verdict REQUIRED for Batch Release.SUPPORTIVE for organic purity.[1]QUALITATIVE only.

Validated Experimental Protocol

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the batch data is invalid.

Phase 1: Pre-treatment (Crucial)
  • Risk: Thiazole HCl salts are hygroscopic. "Wet" samples will inflate %H and dilute %C, %N, %S, %Cl.

  • Step: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours or until constant weight is achieved (USP <731>). Alternatively, use TGA to confirm volatile loss < 0.5%.[2]

Phase 2: Automated CHNS Combustion
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • SST Standard: Sulfanilamide (C6H8N2O2S).

    • Acceptance Criteria: Run in triplicate. Mean values must be within

      
       of theoretical.
      
  • Sample Run: Weigh 2.0–3.0 mg (

    
     mg) into tin capsules. Add 10 mg 
    
    
    
    additive to ensure complete sulfur combustion.
Phase 3: Potentiometric Titration (Chloride Determination)
  • Rationale: CHNS analyzers cannot accurately quantify Chlorine. A separate titration is mandatory for HCl salts.

  • Reagent: 0.01 N Silver Nitrate (

    
    ).
    
  • Solvent: 50 mL deionized water + 1 mL

    
    .
    
  • Electrode: Silver/Sulfide Ion-Selective Electrode (ISE).

  • Procedure: Dissolve 30 mg of sample. Titrate dynamically to the inflection point. Calculate %Cl based on the equivalence point volume.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for validating a batch, distinguishing between "Impure," "Wet," and "Wrong Salt Form."

ValidationWorkflow Start Batch Synthesis (3-Methoxy-1,2-thiazol-5-amine HCl) Drying Pre-Treatment: Vacuum Drying / TGA Start->Drying Split Split Sample Drying->Split CHNS Method A: CHNS Combustion Split->CHNS Titration Method B: Potentiometric Cl Titration Split->Titration DataMerge Data Reconciliation CHNS->DataMerge Titration->DataMerge Check1 Is %C, %N within ±0.4%? DataMerge->Check1 Check2 Is %Cl within ±0.4%? Check1->Check2 Yes Check3 Is %H > Theoretical + 0.4%? Check1->Check3 No (Values Low) Pass BATCH RELEASED (Valid HCl Salt) Check2->Pass Yes Fail_Salt REJECT: Stoichiometry Error (Wrong HCl Ratio) Check2->Fail_Salt No (Cl Mismatch) Fail_Wet REJECT: Hygroscopic/Wet (Re-dry & Retest) Check3->Fail_Wet Yes (High H) Fail_Impure REJECT: Chemical Impurity Check3->Fail_Impure No (Random Dev)

Figure 1: Analytical decision matrix for validating hydrochloride salts. Note the specific branch for distinguishing moisture content from chemical impurity.

Data Analysis: Interpreting the Results

Below is a comparison of three hypothetical batches. This demonstrates how to read the "fingerprint" of common synthesis issues.

Acceptance Criteria:


 absolute deviation from theoretical (ACS Standard).
ElementTheoretical Batch A (Ideal) Batch B (Wet) Batch C (Bad Salt)
% C 28.8328.79 (

)
27.50 (

)
29.10 (

)
% H 4.234.25 (

)
5.10 (

)
4.20 (

)
% N 16.8116.75 (

)
16.05 (

)
16.90 (

)
% Cl 21.2721.30 (

)
20.10 (

)
10.60 (

)
Status PASS FAIL (Solvent/Water) FAIL (Hemi-HCl)

Analysis:

  • Batch A: All values within

    
    . The stoichiometry is confirmed as mono-HCl.
    
  • Batch B: Carbon and Nitrogen are low, but Hydrogen is significantly high. This indicates the sample contains trapped water or solvent. It requires re-drying.

  • Batch C: C/H/N are relatively close, but Chlorine is exactly half the expected value (~10.6% vs 21.3%). This confirms the formation of a Hemi-hydrochloride (

    
    ) rather than the desired Mono-HCl.
    

Conclusion & Recommendations

For 3-Methoxy-1,2-thiazol-5-amine HCl, Elemental Analysis is not optional; it is the primary validation tool.

  • Do not rely on qNMR alone: qNMR will confirm the organic structure but will miss the critical HCl stoichiometry failure seen in Batch C above.

  • Couple Methods: Use Automated CHNS for the organic framework and Potentiometric Titration for the counter-ion.

  • Strict Limits: Adhere to the ACS

    
     limit. Deviations outside this range in early development lead to molarity errors in scale-up.
    

References

  • American Chemical Society (ACS). ACS Guide to Scholarly Communication: Elemental Analysis Guidelines. (Accessed 2023). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Food and Drug Administration (FDA). Elemental Analysis Manual (EAM) for Food and Related Products. [Link][3]

  • National Physical Laboratory. Improved Methodology for High Accuracy Titration of HCl. [Link]

Sources

Safety & Regulatory Compliance

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